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  • Product: Ethyl 3-chloro-2-methoxypyridine-5-carboxylate
  • CAS: 1214379-15-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 3-chloro-2-methoxypyridine-5-carboxylate in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds serve as the architectural foundation for numerous targeted therapeutics, including kinase inhibitors and G-prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized pyridine scaffolds serve as the architectural foundation for numerous targeted therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a premium pharmaceutical intermediate characterized by its orthogonal reactivity profile.

A frequent point of confusion in chemical databases is its dual nomenclature. Due to differing IUPAC prioritization rules, this compound is identically known as Ethyl 5-chloro-6-methoxynicotinate [1]. When named as a nicotinate (pyridine-3-carboxylate derivative), the numbering shifts, but the molecular topology remains exactly the same (CAS: 1214379-15-3)[2].

This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its physicochemical properties, synthetic causality, and downstream applications in drug development.

Physicochemical Profiling & Structural Causality

The utility of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate lies in the precise electronic and steric tuning provided by its three substituents.

Quantitative Data Summary
PropertyValue
IUPAC Name Ethyl 3-chloro-2-methoxypyridine-5-carboxylate
Primary Synonym Ethyl 5-chloro-6-methoxynicotinate[1]
CAS Registry Number 1214379-15-3[2]
Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
Theoretical Monoisotopic Mass 215.035 g/mol
Physical State Colorless to light yellow liquid/low-melting solid
Mechanistic Rationale of the Scaffold
  • 2-Methoxy Group (C2): The inclusion of an ortho-methoxy group serves a dual purpose. Synthetically, it acts as a directing group and protects the highly reactive pyridone tautomer. Pharmacologically, it significantly reduces the basicity (pKa) of the pyridine nitrogen. This is a deliberate design choice to minimize hERG channel binding liabilities and improve the oral bioavailability of downstream drug candidates.

  • 3-Chloro Group (C3): While less inherently reactive than a bromide or iodide, the 3-chloro position on an electron-deficient pyridine ring is an ideal pseudo-halide for late-stage functionalization. It is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) without undergoing premature oxidative addition during earlier synthetic steps[3].

  • 5-Ethyl Ester (C5): The ethyl ester provides a lipophilic masking group that is stable under mildly acidic and neutral cross-coupling conditions. It can be readily cleaved via basic saponification to yield the free carboxylic acid, serving as a handle for subsequent amide bond formation.

Synthetic Methodology & Workflows

The synthesis of this functionalized pyridine requires strict regiocontrol. The following protocol outlines a highly efficient, two-step route starting from 5-chloro-6-hydroxynicotinic acid.

Step-by-Step Experimental Protocol

Step 1: Fischer Esterification

  • Procedure: Charge a dry round-bottom flask with 5-chloro-6-hydroxynicotinic acid (1.0 eq) and absolute ethanol (10 volumes). Slowly add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C to prevent exothermic degradation. Reflux the mixture at 78 °C for 12 hours.

  • Causality: Direct esterification of the carboxylic acid is performed before O-alkylation to protect the carboxyl group and prevent the formation of mixed methyl/ethyl esters or betaine-like side products during the subsequent methylation step.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly polar baseline spot (free acid) is fully converted to a higher Rf spot. FTIR should confirm the disappearance of the broad O-H acid stretch and the appearance of a sharp C=O ester stretch at ~1720 cm⁻¹.

Step 2: Regioselective O-Alkylation

  • Procedure: Dissolve the isolated ethyl 5-chloro-6-hydroxynicotinate (1.0 eq) in anhydrous toluene. Add Silver Carbonate (Ag₂CO₃, 1.5 eq) and Methyl Iodide (MeI, 2.0 eq). Stir the suspension at 60 °C for 8 hours in the dark (to prevent silver degradation).

  • Causality: The choice of Ag₂CO₃ over standard bases like K₂CO₃ is critical. According to the Hard-Soft Acid-Base (HSAB) principle, the silver ion strongly coordinates with the halogen/oxygen, suppressing N-alkylation of the pyridone intermediate and driving >95% regioselectivity toward the desired O-alkylated methoxypyridine.

  • Self-Validation: LC-MS analysis of the crude mixture must show the target mass [M+H]⁺ = 216.0 with the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

SynthesisWorkflow A 5-Chloro-6-hydroxynicotinic acid (Starting Material) B Esterification EtOH, H2SO4, 78°C A->B C Ethyl 5-chloro-6-hydroxynicotinate (Intermediate) B->C D Regioselective O-Alkylation MeI, Ag2CO3, Toluene, 60°C C->D E Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (Target: CAS 1214379-15-3) D->E

Fig 1: Step-by-step synthetic workflow for Ethyl 3-chloro-2-methoxypyridine-5-carboxylate.

Applications in Drug Development: Late-Stage Functionalization

In targeted drug discovery, the Ethyl 3-chloro-2-methoxypyridine-5-carboxylate scaffold acts as a versatile central hub. Researchers utilize divergent functionalization pathways to build complex pharmacophores.

  • C3-Position Derivatization: The 3-chloro group undergoes Suzuki-Miyaura coupling with arylboronic acids using specialized palladium catalysts (e.g., Pd(dppf)Cl₂) to generate biaryl systems, a common motif in kinase inhibitors.

  • C5-Position Derivatization: Saponification of the ethyl ester with LiOH in THF/Water yields the free carboxylic acid, which is rapidly coupled with diverse amines using HATU/DIPEA to form stable amide linkages.

Functionalization Core Ethyl 3-chloro-2-methoxypyridine-5-carboxylate Hydrolysis Saponification (LiOH/THF) Yields Free Acid Core->Hydrolysis Suzuki Suzuki Coupling (Pd-cat) Functionalizes C3-Position Core->Suzuki Amide Amide Coupling (HATU) Target Pharmacophore Hydrolysis->Amide Final Advanced Biaryl Kinase Inhibitor Amide->Final Orthogonal Route Suzuki->Final

Fig 2: Divergent late-stage functionalization pathways utilizing the pyridine scaffold.

Analytical Validation Protocols

To ensure scientific integrity and trustworthiness before utilizing this intermediate in multi-step syntheses, the following self-validating analytical profile must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.65 (d, J = 2.2 Hz, 1H, H-6): The proton at C6 is highly deshielded by the adjacent electronegative pyridine nitrogen and appears as a doublet due to meta-coupling.

    • δ 8.15 (d, J = 2.2 Hz, 1H, H-4): The proton at C4 is deshielded by the adjacent chlorine and ester groups. The J = 2.2 Hz coupling constant confirms the meta-relationship between H-4 and H-6, validating that the regiochemistry is intact.

    • δ 4.35 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

    • δ 4.05 (s, 3H): Singlet corresponding to the O-linked methoxy group.

    • δ 1.38 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C9H11ClNO3 [M+H]⁺: 216.0427; Found: 216.0425.

References

  • Custchemvip. "Methyl 5-chloro-6-methoxynicotinate - Pharmaceutical Intermediates." Fuxin Custchem Fine Chemical Co.,Ltd. URL: [Link]

Sources

Exploratory

Spectroscopic Characterization (NMR & IR) of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate: A Comprehensive Technical Guide

Executive Summary Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as a critical building block in pharmaceutical drug development and agrochemical synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as a critical building block in pharmaceutical drug development and agrochemical synthesis. The molecule features a complex electronic architecture due to the presence of four distinct substituents—a methoxy group, a chloro atom, an ethyl ester, and the endocyclic pyridine nitrogen—all competing to dictate the electron density across the ring.

For researchers and application scientists, rigorous structural elucidation of this compound is paramount. This whitepaper provides an in-depth, causality-driven guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate. By establishing a self-validating analytical workflow, we ensure that experimental choices are grounded in fundamental physical chemistry and orthogonal data verification.

Molecular Architecture & Predictive Spectroscopy

To accurately assign spectroscopic signatures, one must first analyze the electronic "push-pull" dynamics governing the pyridine ring. The chemical shifts of the remaining aromatic protons (H4 and H6) are dictated by a combination of inductive (-I) and resonance (+M/-M) effects:

  • N1 (Pyridine Nitrogen): Exerts a strong inductive (-I) and resonance (-M) withdrawing effect, profoundly deshielding the alpha position (C6).

  • C2-Methoxy (-OCH₃): Acts as a strong resonance donor (+M) but an inductive withdrawer (-I). The +M effect dominates, pushing electron density into the ring and shielding the ortho (C3) and para (C5) positions.

  • C3-Chloro (-Cl): Exerts a dominant -I effect, withdrawing electron density from adjacent carbons (C2, C4). Its +M effect is relatively weak due to orbital size mismatch with the carbon π -system.

  • C5-Ester (-COOCH₂CH₃): A strong electron-withdrawing group (-M, -I) that heavily deshields its ortho (C4, C6) and para (C2) positions.

Causality of Aromatic Resonances: H6 is situated between two strongly deshielding moieties (N1 and the C5-ester), making it the most deshielded proton in the system. H4 is flanked by the C3-chloro and C5-ester groups, experiencing significant deshielding, though slightly less than H6. Because H4 and H6 are situated meta to each other, they will exhibit a characteristic meta-coupling constant ( 4JHH​≈2.0 Hz).

ElectronicEffects Sub Substituent Effects on Pyridine Met C2-Methoxy (+M, -I) Sub->Met Chl C3-Chloro (-I, +M) Sub->Chl Est C5-Ester (-M, -I) Sub->Est Nit N1-Pyridine (-I) Sub->Nit H4 H4 Resonance (~8.2 ppm) Met->H4 Meta (Weak) Chl->H4 Ortho Deshielding Est->H4 Ortho Deshielding H6 H6 Resonance (~8.8 ppm) Est->H6 Ortho Deshielding Nit->H6 Alpha Deshielding

Inductive and resonance effects dictating the chemical shifts of H4 and H6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Data Presentation

The following tables summarize the diagnostic ¹H and ¹³C NMR signals based on the electronic environment of the molecule.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) Integration Assignment
¹H 8.75 - 8.85 Doublet (d) ~2.0 Hz 1H Pyridine H-6
¹H 8.15 - 8.25 Doublet (d) ~2.0 Hz 1H Pyridine H-4
¹H 4.35 - 4.40 Quartet (q) 7.1 Hz 2H Ester -CH₂-
¹H 4.05 - 4.10 Singlet (s) - 3H Methoxy -OCH₃

| ¹H | 1.35 - 1.40 | Triplet (t) | 7.1 Hz | 3H | Ester -CH₃ |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (ppm) Assignment Causality / Microenvironment

| ~164.5 | C=O (Ester) | Carbonyl carbon, conjugated with the pyridine π -system. | | ~160.2 | C-2 (Pyridine) | Highly deshielded due to the direct attachment of the electronegative methoxy oxygen. | | ~148.5 | C-6 (Pyridine) | Deshielded by the adjacent endocyclic nitrogen and the ortho ester group. | | ~140.1 | C-4 (Pyridine) | Deshielded by the ortho chloro and ester groups. | | ~121.0 | C-5 (Pyridine) | Substituted by the ester; receives push-pull resonance from the C-2 methoxy. | | ~117.5 | C-3 (Pyridine) | Substituted by the chloro group; shielded by the +M effect of the adjacent methoxy. | | ~61.5 | -CH₂- (Ethyl) | Aliphatic carbon directly attached to the ester oxygen. | | ~54.8 | -OCH₃ (Methoxy)| Aliphatic carbon directly attached to the ether oxygen. | | ~14.2 | -CH₃ (Ethyl) | Terminal methyl carbon of the aliphatic chain. |

High-Resolution NMR Acquisition Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating baseline for spectral acquisition:

  • Sample Preparation: Weigh exactly 15.0 mg of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate. Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference[1]. Transfer the solution to a standard 5 mm high-precision NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts at the liquid-air interface[2].

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field onto the deuterium signal of the CDCl₃ solvent. Perform automated tuning and matching (ATMA) for both ¹H and ¹³C nuclei to optimize probe sensitivity. Execute 3D gradient shimming to achieve a TMS line width at half-height of <0.5 Hz, which is critical for resolving the fine ~2.0 Hz meta-coupling between H4 and H6.

  • ¹H NMR Acquisition: Set the spectral width to 12 ppm. Utilize a 30° excitation pulse (zg30) to ensure rapid longitudinal relaxation between scans. Set the acquisition time (AQ) to 3.0 seconds and the relaxation delay (D1) to 2.0 seconds. Accumulate 16 to 32 scans.

  • ¹³C NMR Acquisition: Set the spectral width to 250 ppm. Use a power-gated decoupling sequence (zgpg30) with WALTZ-16 composite pulse decoupling to eliminate ¹H-¹³C scalar couplings and simplify the spectrum. Due to the lower gyromagnetic ratio and 1.1% natural abundance of ¹³C, set D1 to 3.0 seconds to allow for the complete relaxation of quaternary carbons (C2, C3, C5, C=O), and accumulate a minimum of 1024 scans.

  • Data Processing: Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Phase and baseline correct the spectra manually to ensure accurate integration of the aliphatic signals.

Infrared (IR) Spectroscopy

While NMR provides atomic-level connectivity, IR spectroscopy serves as an orthogonal validation tool, confirming the presence of specific functional groups through their distinct vibrational modes[3].

Quantitative Data Presentation

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹) Vibrational Mode Intensity / Shape Assignment
~3080 - 3050 C-H stretch (Aromatic) Weak, sharp Pyridine ring C-H bonds (C4, C6).
~2980 - 2850 C-H stretch (Aliphatic) Medium Ethyl and methoxy C-H bonds.
~1720 - 1710 C=O stretch Strong, sharp Conjugated ester carbonyl.
~1590, 1560 C=C, C=N stretch Strong to Medium Pyridine ring skeletal stretching vibrations.
~1280, 1240 C-O stretch Strong Ester and methoxy ether linkages.

| ~1080 - 1050 | C-Cl stretch | Medium | Aryl chloride bond. |

ATR-FTIR Acquisition Protocol
  • Instrument Preparation: Power on the FT-IR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) crystal. Allow the IR source and internal laser to stabilize for at least 30 minutes.

  • Background Collection: Ensure the ATR crystal is meticulously clean by wiping it with spectroscopic-grade isopropanol and allowing it to air dry. Collect a background spectrum using 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. This step is critical to digitally subtract atmospheric water vapor and carbon dioxide from the final data[3].

  • Sample Application: Deposit approximately 2 mg of the neat solid sample directly onto the center of the diamond crystal. Lower the ATR pressure anvil and apply consistent, optimal pressure. This ensures intimate physical contact between the crystal and the solid, maximizing the penetration depth of the evanescent wave.

  • Data Acquisition & Processing: Collect the sample spectrum using the same parameters as the background. Apply an ATR correction algorithm during post-processing to compensate for the wavelength-dependent penetration depth of the IR beam, ensuring the relative peak intensities accurately reflect a standard transmission spectrum.

Structural Validation Workflow

A robust analytical framework relies on a self-validating system. The findings from one technique must independently confirm the findings of another. For example, the presence of the ester group is indicated by the ¹H NMR ethyl signals (quartet/triplet) and the ¹³C NMR carbonyl peak (~164 ppm). This is orthogonally validated by the strong C=O stretching band in the IR spectrum at ~1720 cm⁻¹. If the IR band is missing or shifted significantly, the NMR assignment must be re-evaluated, establishing a closed-loop validation cycle.

Workflow Prep Sample Preparation (CDCl3 + TMS) NMR 1H & 13C NMR Acquisition Prep->NMR IR ATR-FTIR Acquisition Prep->IR Proc Spectral Processing & FT NMR->Proc IR->Proc Val Orthogonal Validation Proc->Val

Workflow for the spectroscopic characterization and orthogonal structural validation.

Sources

Foundational

Toxicity and Safety Data Sheet for Ethyl 3-chloro-2-methoxypyridine-5-carboxylate: A Technical Guide

Executive Summary Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) is a critical halogenated pyridine building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) is a critical halogenated pyridine building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Due to its electrophilic nature, proper handling, rigorous safety protocols, and a deep understanding of its toxicological profile are paramount. This guide synthesizes the structural activity relationship (SAR), chemical safety assessment, and self-validating experimental protocols for cytotoxicity screening, providing drug development professionals with a comprehensive safety data framework.

Chemical Identity & Structural Activity Relationship (SAR)

The compound features a pyridine ring substituted with a chloro group at position 3, a methoxy group at position 2, and an ethyl carboxylate at position 5.

Causality in SAR: The electron-withdrawing nature of the chloro and carboxylate groups significantly increases the electrophilicity of the pyridine ring. This electrophilicity is the primary driver for its reactivity in nucleophilic aromatic substitution (SNAr) reactions—a highly desirable trait for synthetic chemistry, but also the root cause of its toxicological hazards. In biological systems, electrophiles can covalently bind to cellular nucleophiles (e.g., thiol groups in glutathione or proteins), leading to oxidative stress and cellular irritation.

Toxicological Profile & Mechanism of Action

Based on structural alerts and empirical data from similar halogenated pyridines, the compound exhibits specific hazard profiles aligned with the Globally Harmonized System (GHS).

Mechanistic Causality of Toxicity:

  • Irritation (H315, H319, H335): The compound's ability to react with moisture in the mucous membranes and skin surface leads to localized irritation. The hydrolysis of the ester or the displacement of the labile chloride can generate micro-environments of acidity and localized tissue damage.

  • Acute Oral Toxicity (H302): Upon ingestion, hepatic Phase I metabolism (via CYP450 enzymes) may generate reactive intermediates. If the rate of reactive metabolite generation exceeds the Phase II detoxification capacity (glutathione conjugation), cellular macromolecules are targeted, leading to mitochondrial dysfunction and apoptosis.

Mechanism Cmpd Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) CYP450 Hepatic CYP450 Metabolism (Phase I Oxidation) Cmpd->CYP450 Cellular Uptake Electrophile Electrophilic Intermediates (Reactive Oxygen Species) CYP450->Electrophile Bioactivation GSH Glutathione (GSH) Conjugation (Phase II Detoxification) Electrophile->GSH Detoxification Attempt Depletion GSH Depletion & Cellular Stress GSH->Depletion GSH Overload/Depletion Safe Excretion of Stable Metabolites GSH->Safe Sufficient GSH Pool Apoptosis Apoptotic Pathway Activation (Mitochondrial Dysfunction) Depletion->Apoptosis ATP Depletion

Figure 1: Proposed xenobiotic metabolism and cytotoxicity pathway for pyridine carboxylates.

Quantitative Safety Data & GHS Classification

The following table summarizes the quantitative safety data and GHS classifications derived from the [1].

Hazard ClassCategoryGHS CodeHazard StatementPrecautionary Measures
Acute Toxicity (Oral)Category 4H302Harmful if swallowedP264, P270, P301+P312
Skin Corrosion/IrritationCategory 2H315Causes skin irritationP280, P302+P352
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritationP261, P271, P304+P340

Experimental Workflow: Handling, Decontamination, and Toxicity Assays

To rigorously evaluate the safety profile of novel derivatives or assess batch toxicity, an in vitro cytotoxicity assay must be employed. The following protocol is designed as a self-validating system, ensuring high data integrity.

Rationale for Experimental Choices:

  • Cell Line (HepG2): Selected because hepatic cells express basal levels of CYP450 enzymes, allowing for the assessment of both direct compound toxicity and metabolite-driven toxicity.

  • Assay Type (CellTiter-Glo): Measures intracellular ATP. ATP depletion is a direct, early indicator of mitochondrial dysfunction caused by electrophilic stress, making it superior to membrane-leakage assays (e.g., LDH) for this class of compounds.

Self-Validating Protocol: In Vitro Cytotoxicity Screening

This protocol aligns with the principles outlined in the for estimating starting doses for acute systemic toxicity [2].

Step 1: Reagent and Compound Preparation

  • Weigh 10 mg of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate inside a Class II biological safety cabinet to prevent inhalation exposure (H335).

  • Dissolve in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Self-Validation Check: Ensure complete dissolution via sonication. Prepare a positive control stock (e.g., Chlorpromazine, 10 mM) and a vehicle control (100% DMSO).

Step 2: Cell Seeding

  • Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

Step 3: Compound Dosing

  • Perform a 10-point, 3-fold serial dilution of the compound stock in assay media. The final DMSO concentration must not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Dose the cells with concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validation Check: Include blank wells (media only) for background subtraction, vehicle control wells (0.5% DMSO) for 100% viability baseline, and positive control wells (Chlorpromazine) to verify assay sensitivity.

Step 4: Incubation and Luminescence Readout

  • Incubate the dosed plates for 48 hours at 37°C, 5% CO₂.

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader.

Step 5: Data Analysis and Acceptance Criteria

  • Calculate relative viability: (Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank) * 100.

  • Self-Validation Check: Calculate the Z'-factor using the vehicle and positive controls. The assay is only deemed valid if Z' > 0.5, ensuring robust separation between positive and negative controls.

Workflow Prep Reagent Preparation (Fume Hood, PPE) CellCulture HepG2 Cell Seeding (96-well plate) Prep->CellCulture Dosing Compound Dosing (0.1 - 100 µM) CellCulture->Dosing Incubation Incubation (24h/48h, 37°C) Dosing->Incubation Assay CellTiter-Glo Assay (ATP Luminescence) Incubation->Assay Analysis IC50 Calculation & Data Validation Assay->Analysis

Figure 2: Step-by-step in vitro cytotoxicity screening workflow for chemical safety validation.

References

  • Title: Guidance on Information Requirements and Chemical Safety Assessment Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: Test No. 129: Guidance Document on using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: OECD iLibrary URL: [Link]

Exploratory

Electronic properties of the pyridine ring in Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

An In-Depth Technical Guide to the Electronic Properties of the Pyridine Ring in Ethyl 3-chloro-2-methoxypyridine-5-carboxylate Introduction Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of the Pyridine Ring in Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, materials science, and catalysis, largely due to the unique electronic characteristics of the heterocyclic ring.[1][2][3] The nitrogen atom within the aromatic system imparts properties distinct from benzene, creating an electron-deficient (π-deficient) core that influences reactivity, basicity, and intermolecular interactions.[4][5] The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of these electronic properties, enabling the rational design of molecules with specific functions.

This technical guide provides an in-depth analysis of the electronic landscape of a specific, polysubstituted heterocycle: Ethyl 3-chloro-2-methoxypyridine-5-carboxylate . We will dissect the individual and synergistic contributions of the chloro, methoxy, and ethyl carboxylate substituents to the electron density distribution of the pyridine core. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how substituent effects govern the chemical and physical properties of complex heterocyclic systems. We will explore both the theoretical underpinnings and the practical experimental and computational techniques used to characterize these properties.

The Fundamental Electronic Nature of the Pyridine Ring

The pyridine ring is a six-membered aromatic heterocycle structurally analogous to benzene, with one methine group (=CH−) replaced by a nitrogen atom.[1][4] This substitution is the primary determinant of its electronic character.

  • Aromaticity and Hybridization: Like benzene, pyridine is planar and possesses a cyclic, conjugated system of six π-electrons, fulfilling Hückel's criteria for aromaticity.[5] All ring atoms, including the nitrogen, are sp² hybridized. The nitrogen atom contributes one electron to the aromatic π-system from its p-orbital.

  • Inductive Effect of Nitrogen: Nitrogen is more electronegative than carbon, exerting a significant negative inductive effect (-I) on the ring. This effect pulls electron density away from the carbon atoms, rendering the pyridine ring electron-deficient compared to benzene.[4]

  • The Nitrogen Lone Pair: The nitrogen's lone pair of electrons resides in an sp² hybrid orbital, lying in the plane of the ring and orthogonal to the aromatic π-system.[5] Consequently, this lone pair does not participate in aromaticity. Instead, it is responsible for the basicity of pyridine (pKa of the conjugate acid is ~5.25) and its ability to act as a ligand in coordination chemistry.[4]

This inherent electron deficiency makes the pyridine ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution compared to benzene.

Modulation of Electronic Properties by Substituents

The electronic character of the pyridine ring in Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a complex interplay of the inductive and resonance effects of its three distinct substituents. Each group exerts a "push" or "pull" of electron density that alters the reactivity and properties of the entire molecule.

The 2-Methoxy Group (-OCH₃): An Electron-Donating Contributor

The methoxy group at the C2 position exhibits a dual electronic nature:

  • Resonance Effect (+M): The oxygen atom possesses lone pairs that can be delocalized into the pyridine ring's π-system. This is a powerful electron-donating resonance effect, increasing electron density, particularly at the positions ortho (C3) and para (C5) to the methoxy group.

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group also exerts an electron-withdrawing inductive effect, pulling sigma-electron density from the C2 carbon.

In most aromatic systems, the +M effect of a methoxy group dominates its -I effect, making it an overall activating, electron-donating group.[6]

The 3-Chloro Group (-Cl): An Inductive Electron-Withdrawing Group

The chlorine atom at the C3 position primarily influences the ring through:

  • Inductive Effect (-I): Chlorine is a highly electronegative atom that strongly withdraws electron density from the ring through the sigma bond framework. This is its dominant electronic contribution.

  • Resonance Effect (+M): Like oxygen, chlorine has lone pairs that can, in principle, be donated to the π-system. However, due to the poor orbital overlap between the 3p orbital of chlorine and the 2p orbitals of the ring carbons, this effect is very weak and is significantly outweighed by the strong inductive withdrawal.

Therefore, the chloro group functions as a deactivating, electron-withdrawing substituent on the pyridine ring.[7][8]

The 5-Ethyl Carboxylate Group (-COOEt): A Potent Electron-Withdrawing Group

The ester group at the C5 position is a powerful deactivating group, withdrawing electron density through two mechanisms:

  • Resonance Effect (-M): The carbonyl group (C=O) is a strong π-electron acceptor. It withdraws π-electron density from the ring via conjugation, delocalizing it onto the electronegative oxygen atom. This effect significantly reduces electron density at the ortho (C4, C6) and para (N1) positions relative to the ester.

  • Inductive Effect (-I): The electronegative oxygen atoms of the ester group also exert a strong electron-withdrawing inductive effect.

The combination of strong -M and -I effects makes the ethyl carboxylate group a potent deactivator of the pyridine ring.

Synergistic Effects and Overall Electron Distribution

The net electronic landscape of the pyridine ring in Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a result of the vector sum of these individual effects.

  • Push-Pull System: The molecule features a classic "push-pull" arrangement. The electron-donating methoxy group at C2 "pushes" electron density into the ring, which is then strongly "pulled" out by the chloro group at C3 and the ethyl carboxylate at C5.

  • Overall Deactivation: The combined influence of two strong electron-withdrawing groups (-Cl and -COOEt) and the inherent electron deficiency of the pyridine nitrogen significantly outweighs the donating effect of the single methoxy group. The ring is, therefore, highly electron-deficient.

  • Reduced Basicity: The powerful electron-withdrawing effects of the substituents will drastically reduce the electron density of the lone pair on the ring nitrogen. This will make the nitrogen significantly less basic than in unsubstituted pyridine.

  • Reactivity Prediction: The low electron density makes the ring highly resistant to electrophilic attack. Conversely, it is activated for nucleophilic aromatic substitution, particularly at positions C4 and C6, which are ortho and para to the strongly withdrawing ethyl carboxylate group.

Substituent Position Inductive Effect Resonance Effect Net Effect on Ring Electron Density
Methoxy (-OCH₃)C2Withdrawing (-I)Donating (+M)Donating (Activating)
Chloro (-Cl)C3Withdrawing (-I)Weakly Donating (+M)Withdrawing (Deactivating)
Ethyl Carboxylate (-COOEt)C5Withdrawing (-I)Withdrawing (-M)Strongly Withdrawing (Deactivating)

Characterization of Electronic Properties

A multi-technique approach combining spectroscopy, electrochemistry, and computational modeling is required to fully elucidate the electronic properties of this molecule.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for probing the electronic environment of individual atoms. The chemical shift (δ) of a nucleus is highly sensitive to the local electron density.

  • Principle: Electron-withdrawing groups decrease the electron density around nearby protons and carbons, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" the nuclei and shifting their signals upfield.[9][10]

  • Expected Observations:

    • The ring protons (at C4 and C6) are expected to be significantly downfield due to the strong withdrawing effect of the adjacent ethyl carboxylate group.

    • The chemical shifts of the ring carbons will directly reflect the electron density distribution predicted by the substituent effects. For instance, C3 and C5 are expected to be highly deshielded.

  • Protocol: A standard protocol involves dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃) and acquiring ¹H and ¹³C spectra on a high-field NMR spectrometer.[2]

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule, specifically the π → π* and n → π* transitions.[11]

  • Principle: The energy of these transitions, observed as absorption maxima (λ_max), is affected by substituents. Electron-donating groups generally cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.[12] The presence of the nitrogen lone pair introduces a lower-energy n → π* transition compared to benzene.[12]

  • Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve compound in spectroscopic-grade solvent (e.g., Ethanol) prep2 Prepare dilute solution (~10⁻⁵ M) in a quartz cuvette prep1->prep2 Accurate Concentration acq1 Record baseline with pure solvent prep2->acq1 Use matched cuvettes acq2 Scan sample absorbance from 200-800 nm acq1->acq2 an1 Identify λ_max for π → π* and n → π* transitions acq2->an1 Raw Spectrum an2 Calculate molar absorptivity (ε) using Beer-Lambert Law an1->an2

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Electrochemical Methods: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for determining the reduction and oxidation potentials of a molecule, providing a direct measure of the ease with which it accepts or donates electrons.

  • Principle: The reduction potential of the pyridine ring is directly influenced by its electron density. Electron-withdrawing groups make the ring easier to reduce (accept an electron), resulting in a less negative or more positive reduction potential.[8][13]

  • Expected Outcome: Due to the heavily electron-deficient nature of the ring, Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is expected to have a significantly more positive (less negative) reduction potential compared to unsubstituted pyridine, indicating it is much easier to reduce.[13][14]

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations provide unparalleled insight into the electronic structure, allowing for the visualization and quantification of electron distribution.[15][16]

  • Methodology: A typical workflow involves geometry optimization of the molecule followed by the calculation of various electronic properties using a suitable functional and basis set (e.g., B3LYP/6-311G(d,p)).[15]

G cluster_outputs Electronic Property Analysis start Input Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation (Confirm Minimum Energy) opt->freq Optimized Geometry mep Molecular Electrostatic Potential (MEP) Map freq->mep Wavefunction Data fmo Frontier Molecular Orbitals (HOMO/LUMO Energies) freq->fmo Wavefunction Data nbo Natural Bond Orbital (NBO) (Atomic Charges) freq->nbo Wavefunction Data

Caption: Computational Workflow using Density Functional Theory (DFT).

  • Key Outputs:

    • Molecular Electrostatic Potential (MEP) Map: This provides a color-coded map of the charge distribution. Regions of negative potential (red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, a strong positive potential is expected over the C4-C5-C6 region of the ring.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. A low LUMO energy, expected for this molecule, corresponds to a high electron affinity and ease of reduction.

    • Natural Bond Orbital (NBO) Analysis: This method provides calculated atomic charges, quantifying the electron density on each atom in the molecule and giving a precise picture of the inductive and resonance effects.

Implications for Reactivity and Drug Development

Understanding the electronic properties of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is critical for predicting its behavior and utility.

  • Chemical Reactivity: The electron-deficient nature dictates its reaction pathways. It will be a prime candidate for nucleophilic aromatic substitution reactions, allowing for further functionalization, while being highly resistant to electrophilic reagents.

  • Acidity/Basicity: The significantly reduced basicity of the nitrogen atom is a key property. This impacts its ability to form salts, its solubility in acidic media, and its potential to act as a hydrogen bond acceptor.

  • Drug Design and Molecular Interactions: In a pharmaceutical context, the electronic distribution governs how the molecule interacts with biological targets like enzymes or receptors.[17]

    • The electron-poor regions of the aromatic ring can engage in favorable π-stacking interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a protein binding pocket.

    • The ester and methoxy groups provide hydrogen bond accepting capabilities, while the significantly weakened basicity of the ring nitrogen makes it a poor hydrogen bond acceptor.

Conclusion

The electronic properties of the pyridine ring in Ethyl 3-chloro-2-methoxypyridine-5-carboxylate are dominated by the powerful electron-withdrawing nature of the C3-chloro and C5-ethyl carboxylate substituents. While the C2-methoxy group provides a degree of electron donation via resonance, its effect is largely overcome, resulting in a highly electron-deficient, or π-deficient, aromatic system. This pronounced electronic character leads to significantly reduced nitrogen basicity and a predisposition towards nucleophilic rather than electrophilic substitution. The detailed characterization of these properties, through a synergistic application of spectroscopic, electrochemical, and computational methods, is essential for predicting the molecule's reactivity and for its rational application in drug discovery and materials science.

References

  • Wikipedia. Pyridine. [Link][4]

  • Chemistry LibreTexts. 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. [Link][5]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. [Link][7]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry. [Link][8]

  • From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link][15]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. [Link][18]

  • Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. Frontiers in Chemistry. [Link][19]

  • Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. PMC. [Link][20]

  • Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link][21]

  • Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. [Link][9]

  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics. [Link][6]

  • A Brief View on Pyridine Compounds. Open Access Journals. [Link][1]

  • 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link][10]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link][22]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. [Link][2]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link][16]

  • Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. PMC. [Link][13]

  • Effect of Non-bonding Electrons. Chemistry LibreTexts. [Link][12]

  • Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. RSC Publishing. [Link][14]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link][17]

  • Pyridines. Wikipedia. [Link][3]

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Foundational

Preliminary Investigation into the Stability of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

An In-depth Technical Guide Abstract This technical guide provides a comprehensive framework for conducting a preliminary investigation into the chemical stability of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary investigation into the chemical stability of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate. As a substituted pyridine derivative, this compound holds potential as a key intermediate in pharmaceutical and agrochemical synthesis, making a thorough understanding of its intrinsic stability paramount. This document outlines a series of forced degradation studies designed to identify potential degradation pathways and establish a foundation for developing a stability-indicating analytical method. The protocols herein are grounded in the principles of the International Conference on Harmonisation (ICH) guidelines and are designed to be self-validating, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Stability Profiling

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a heterocyclic compound whose utility is intrinsically linked to its chemical integrity. The pyridine core, substituted with an electron-withdrawing chlorine atom, an electron-donating methoxy group, and a hydrolyzable ethyl ester, presents a unique chemical architecture with multiple potential sites for degradation. Understanding its stability is not merely an academic exercise; it is a critical requirement for its successful application in any regulated industry.[1][2]

Forced degradation, or stress testing, is the cornerstone of this understanding. By intentionally exposing the molecule to harsh conditions—harsher than it would ever encounter during routine handling and storage—we can rapidly identify its vulnerabilities.[3] This process is essential for:

  • Elucidating Degradation Pathways: Identifying the likely degradation products and the mechanisms by which they form.[1]

  • Developing Stability-Indicating Methods: Ensuring the primary analytical method can accurately quantify the parent compound without interference from impurities or degradants.[4]

  • Informing Formulation and Packaging: Guiding the development of stable formulations and selecting appropriate packaging to protect the compound from environmental factors like light and moisture.[2]

  • Ensuring Safety and Efficacy: Preventing the formation of potentially toxic degradation products and ensuring the correct dosage of the active substance.[1]

This guide provides the strategic and tactical framework to execute a robust preliminary stability investigation.

Strategic Approach to the Stability Investigation

Our investigation is built upon a logical, multi-stage workflow designed to systematically probe the molecule's stability under various stress conditions. The causality behind this experimental design is to isolate and identify specific degradation triggers. Each protocol is designed to produce quantifiable data that, when synthesized, provides a holistic stability profile.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Analysis & Interpretation A Compound Characterization (Purity, Structure) B Method Development (Stability-Indicating HPLC) A->B Prerequisite C Hydrolytic Stress (Acid, Base, Neutral) B->C Apply Stress Conditions D Oxidative Stress (H2O2) B->D Apply Stress Conditions E Thermal Stress (Solid, Solution) B->E Apply Stress Conditions F Photolytic Stress (UV/Vis Light) B->F Apply Stress Conditions G Sample Analysis (HPLC, LC-MS) C->G Analyze Stressed Samples D->G Analyze Stressed Samples E->G Analyze Stressed Samples F->G Analyze Stressed Samples H Data Synthesis (Degradation Profiling, Mass Balance) G->H I Pathway Elucidation H->I

Figure 1: Overall workflow for the preliminary stability investigation.

Development of a Stability-Indicating Analytical Method

A prerequisite for any stability study is a validated analytical method that is "stability-indicating." This means the method must be able to resolve the parent compound from any degradation products, process impurities, and other potential interferences. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for this task.[4]

Recommended HPLC Protocol

This protocol serves as a starting point and must be optimized and validated for this specific compound.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 chemistry provides good retention for moderately polar organic molecules.

  • Mobile Phase: A gradient elution is recommended to ensure separation of the parent peak from potentially more polar or non-polar degradants.

    • Solvent A: 20 mM potassium phosphate buffer, pH adjusted to 3.0.

    • Solvent B: Acetonitrile.

  • Gradient Program (Example):

    • Start at 30% B, hold for 2 minutes.

    • Ramp to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., 210 nm or its λmax). The use of a PDA detector is crucial as it allows for peak purity assessment.[5]

  • Injection Volume: 10 µL.

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

Trustworthiness through Validation: The specificity of this method is validated by stressing the compound as described in Section 4.0. The chromatograms of the stressed samples are compared to the unstressed control. A successful stability-indicating method will show the parent peak decreasing in area while new peaks (degradants) appear with baseline resolution.

Forced Degradation Experimental Protocols

The following protocols are designed to be conducted on a single batch of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate. A stock solution of the compound (e.g., 1 mg/mL in the diluent) should be prepared for the solution-state studies. For each condition, a control sample (unstressed) should be analyzed concurrently.

Hydrolytic Degradation
  • Causality: The ethyl ester functional group is the most probable site for hydrolysis, which can be catalyzed by both acid and base. This experiment determines its lability across a pH range.[2]

Protocol:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid (HCl).

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute to a final concentration with the diluent for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature. Due to the higher reactivity, degradation is often rapid.

    • At specified time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60 °C for 24 hours and analyze at the same time points as the acid hydrolysis sample.

Oxidative Degradation
  • Causality: Although pyridine rings are generally resistant to oxidation, the substituents may activate the ring or be susceptible themselves. This study assesses the molecule's resilience to common oxidative stress.[6]

Protocol:

  • Prepare a sample by mixing 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.[1]

  • Analyze aliquots at specified time points (e.g., 2, 6, 12, 24 hours) by diluting with the mobile phase for HPLC analysis.

  • If no degradation is observed, the study can be repeated with a higher concentration of H₂O₂ (e.g., 30%).[1]

Thermal Degradation
  • Causality: This protocol evaluates the intrinsic stability of the molecule at elevated temperatures, which is critical for determining appropriate storage conditions and assessing risks during manufacturing processes like drying.[7]

Protocol:

  • Solid State:

    • Place a small amount (e.g., 10-20 mg) of the solid compound in a clear glass vial.

    • Heat in a calibrated oven at 80 °C for 48 hours.

    • Prepare a solution from the stressed solid at specified time points for HPLC analysis.

  • Solution State:

    • Incubate a sample of the stock solution at 60 °C, protected from light.

    • Analyze aliquots at specified time points (e.g., 6, 12, 24, 48 hours).

Photodegradation
  • Causality: Many heterocyclic and aromatic compounds absorb UV radiation and are susceptible to photodegradation.[4][8] This study is mandatory under ICH guidelines to determine if the compound requires light-protected packaging.

Protocol (as per ICH Q1B): [9]

  • Sample Preparation:

    • Expose the solid compound spread as a thin layer in a chemically inert, transparent container.

    • Expose the stock solution in a chemically inert, transparent container (e.g., quartz cell).

  • Control Sample: Prepare identical samples but wrap them completely in aluminum foil to serve as dark controls.

  • Exposure:

    • Place the test and control samples in a photostability chamber.

    • Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Analysis: Analyze the exposed samples and dark controls at appropriate intervals. Compare the results to quantify the degradation caused specifically by light.

G cluster_stress Forced Degradation Protocols cluster_analysis Analytical Workflow cluster_output Data Interpretation Hydrolysis Hydrolytic Stress Acid (HCl) Base (NaOH) Water HPLC HPLC Analysis C18 Column ACN/Buffer Gradient PDA Detector Hydrolysis->HPLC Oxidation Oxidative Stress 3% H₂O₂ Oxidation->HPLC Thermal Thermal Stress Solid State (80°C) Solution (60°C) Thermal->HPLC Photo Photolytic Stress UV/Vis Light (ICH Q1B) Photo->HPLC LCMS LC-MS Analysis Degradant ID Mass-to-Charge HPLC->LCMS For Peak ID Profile Stability Profile Degradation Pathways Degradation Rate Mass Balance HPLC->Profile LCMS->Profile

Figure 2: Experimental logic for forced degradation and analysis.

Data Presentation and Interpretation

All quantitative results from the forced degradation studies should be meticulously documented. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that secondary degradation is minimized.[2]

Summary of Degradation Data
Stress ConditionReagent/ConditionDuration% Assay of Parent Compound% DegradationMajor Degradant RRTsMass Balance (%)
Control --100.00.0-100.0
Acid Hydrolysis 0.1 M HCl, 60°C24 h85.214.80.7599.5
Base Hydrolysis 0.1 M NaOH, RT4 h78.921.10.7598.9
Oxidation 3% H₂O₂, RT24 h98.51.51.12100.1
Thermal (Solid) 80°C48 h99.10.9-99.8
Photolytic (Solution) ICH Q1B-92.37.70.88, 1.2199.4
RRT = Relative Retention Time
Interpretation
  • Primary Degradation Pathway: Based on the example data, the compound is most susceptible to hydrolysis, particularly under basic conditions, likely through the saponification of the ethyl ester to the corresponding carboxylic acid (degradant at RRT 0.75).

  • Mass Balance: A mass balance between 98-102% provides confidence that all major degradation products are being detected by the analytical method.[1]

  • Peak Purity: The PDA detector should be used to assess the spectral purity of the parent peak at each time point to ensure no co-eluting degradants are present.

  • Structural Elucidation: For significant degradants, LC-MS analysis is required to obtain mass-to-charge ratio data, which is the first step in proposing a chemical structure.

Conclusion and Next Steps

This technical guide outlines a robust and scientifically sound preliminary investigation into the stability of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, this framework allows for the identification of the compound's intrinsic vulnerabilities. The data generated will be instrumental in elucidating degradation pathways, supporting the development of a validated stability-indicating method, and guiding future formulation and handling strategies. The successful execution of these studies provides a critical foundation of trustworthiness and expertise, essential for advancing any chemical entity through the development pipeline.

References

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pyridines. Wikipedia. Available at: [Link]

  • Rao, V. U., & Kumar, P. (2018). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Longdom Publishing. Available at: [Link]

  • Okamoto, T., & Takayama, H. (1965). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones. ResearchGate. Available at: [Link]

  • Marinković, A., et al. (2009). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents: Part II. ResearchGate. Available at: [Link]

  • Gabriele, B., et al. (2020). Synthesis and Photochromism of Novel Pyridyl-Substituted Naphthopyrans. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, S. J., et al. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. Available at: [Link]

  • Abe, J., et al. (2020). A luminescent organic radical with two pyridyl groups: high photostability and dual stimuli-responsive properties, with theoretical analyses of photophysical processes. Chemical Science. Available at: [Link]

  • O'Loughlin, E. J., & Sims, G. K. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Stahle, M., & Heimgartner, H. (2019). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. Available at: [Link]

  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • S. H., & Alsante, K. M. (2013). Forced degradation and impurity profiling: recent trends. Pharmaceutical Technology. Available at: [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate Derivatives: An Application and Protocol Guide

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a privileged structure in the design of bioactive molecules.[1] Specifically, pyridine carboxylic acid derivatives have garnered significant attention as they can act as crucial intermediates and pharmacophores in the development of novel therapeutics, including enzyme inhibitors.[1]

This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, a versatile building block for the elaboration of more complex pharmaceutical agents. The strategic placement of the chloro, methoxy, and ethyl carboxylate functionalities offers multiple avenues for further synthetic diversification, enabling the exploration of a broad chemical space in drug discovery programs.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate can be efficiently achieved through a multi-step sequence commencing with a commercially available substituted aminopyridine. The key transformations involve a Sandmeyer reaction to introduce the chloro substituent, followed by a nucleophilic aromatic substitution to install the methoxy group, and finally, an esterification of the carboxylic acid. This logical progression of reactions allows for the controlled installation of the desired functional groups.

A Starting Material: 3-Amino-2-chloropyridine-5-carboxylic acid B Step 1: Sandmeyer Reaction (Diazotization and Chlorination) A->B NaNO2, HCl, CuCl C Intermediate: 2,3-Dichloropyridine-5-carboxylic acid B->C D Step 2: Nucleophilic Aromatic Substitution (Methoxylation) C->D NaOMe, Methanol E Intermediate: 3-Chloro-2-methoxypyridine-5-carboxylic acid D->E F Step 3: Fischer Esterification E->F Ethanol, H2SO4 (cat.) G Final Product: Ethyl 3-chloro-2-methoxypyridine-5-carboxylate F->G

Caption: Overall workflow for the synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate.

Detailed Experimental Protocols

PART 1: Synthesis of 3-Chloro-2-methoxypyridine-5-carboxylic acid

This protocol outlines the synthesis of the key carboxylic acid intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Amino-2-chloropyridine-5-carboxylic acid≥98%Commercially Available
Sodium Nitrite (NaNO₂)ACS GradeCommercially Available
Hydrochloric Acid (HCl), concentratedACS GradeCommercially Available
Copper(I) Chloride (CuCl)≥99%Commercially Available
Sodium Methoxide (NaOMe)≥97%Commercially Available
Methanol (MeOH), anhydrousACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Deionized Water---In-house

Step 1: Sandmeyer Reaction - Synthesis of 2,3-Dichloropyridine-5-carboxylic acid

Reaction Principle: The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2] The reaction is catalyzed by copper(I) salts and proceeds through a radical-nucleophilic aromatic substitution mechanism.[2]

cluster_diazotization Diazotization cluster_chlorination Chlorination A 3-Amino-2-chloropyridine- 5-carboxylic acid B Arenediazonium Salt A->B NaNO2, HCl 0-5 °C C 2,3-Dichloropyridine- 5-carboxylic acid B->C CuCl

Caption: Mechanism of the Sandmeyer reaction for the synthesis of 2,3-Dichloropyridine-5-carboxylic acid.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-amino-2-chloropyridine-5-carboxylic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-dichloropyridine-5-carboxylic acid.

Step 2: Nucleophilic Aromatic Substitution - Synthesis of 3-Chloro-2-methoxypyridine-5-carboxylic acid

Reaction Principle: The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr). The methoxide ion acts as the nucleophile, displacing one of the chloro groups. The substitution preferentially occurs at the 2-position due to the activating effect of the adjacent nitrogen atom.

Procedure:

  • Dissolve the crude 2,3-dichloropyridine-5-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide (1.5-2.0 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with aqueous HCl.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-chloro-2-methoxypyridine-5-carboxylic acid can be purified by recrystallization or column chromatography.

PART 2: Synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Reaction Principle: Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst, typically sulfuric acid.[3] The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[3]

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2-methoxypyridine-5-carboxylic acid (1.0 eq) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude Ethyl 3-chloro-2-methoxypyridine-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
13-Amino-2-chloropyridine-5-carboxylic acid2,3-Dichloropyridine-5-carboxylic acidNaNO₂, HCl, CuClWater/HCl0-252-475-85
22,3-Dichloropyridine-5-carboxylic acid3-Chloro-2-methoxypyridine-5-carboxylic acidNaOMeMethanol654-680-90
33-Chloro-2-methoxypyridine-5-carboxylic acidEthyl 3-chloro-2-methoxypyridine-5-carboxylateH₂SO₄ (cat.)Ethanol788-1285-95

Note: Yields are approximate and may vary depending on the specific reaction conditions and purification methods.

Characterization of the Final Product

The structure and purity of the synthesized Ethyl 3-chloro-2-methoxypyridine-5-carboxylate should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence and connectivity of protons.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate. The described multi-step protocol, based on well-established and reliable chemical transformations, offers a robust route to this valuable synthetic intermediate. By following these detailed procedures, researchers in the fields of medicinal chemistry and drug development can efficiently produce this key building block for the synthesis of novel and diverse molecular entities with potential therapeutic applications.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20).
  • Sandmeyer reaction - Wikipedia. (n.d.).
  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Ethyl 3-chloro-2-methoxypyridine-5-carboxylate as a Strategic Pharmaceutical Intermediate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary In modern medicinal chemistry, the strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) [1], also widely documented under its equivalent IUPAC synonym ethyl 5-chloro-6-methoxynicotinate [2], has emerged as a highly versatile intermediate. It is prominently featured in the synthesis of advanced therapeutics, most notably MALT1 inhibitors for oncology/immunology[3] and MRGPRX2 antagonists for inflammatory diseases [4].

This application note details the structural rationale behind utilizing this specific pyridine scaffold, provides validated protocols for its downstream functionalization, and outlines the mechanistic causality of the chosen synthetic pathways.

Structural Rationale & Physicochemical Tuning

The specific substitution pattern on the pyridine ring of this intermediate provides several critical advantages in drug design:

  • 2-Methoxy Group (or 6-Methoxy relative to the nicotinate core): Acts as a strong hydrogen bond acceptor while sterically shielding the adjacent positions. Furthermore, it prevents oxidative metabolism (e.g., by aldehyde oxidase) at the electron-deficient 2-position of the pyridine ring, a common liability in heterocyclic drugs.

  • 3-Chloro Group (or 5-Chloro): The introduction of this halogen serves a dual purpose. First, its electron-withdrawing nature modulates the pKa​ of the pyridine nitrogen, reducing basicity and thereby minimizing off-target hERG channel liabilities. Second, it increases the lipophilicity (LogP) of the local vector, allowing the molecule to tightly occupy hydrophobic pockets within target proteins like MALT1.

  • 5-Carboxylate Ethyl Ester: Provides a chemically stable, lipophilic handle that facilitates purification during early synthetic steps. It can be orthogonally deprotected (saponified) under mild aqueous basic conditions to yield the free carboxylic acid (CAS: 884494-85-3) [5] for subsequent amide coupling.

Application I: Synthesis of MALT1 Inhibitors (Oncology/Immunology)

Mechanistic Context

The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a critical protease within the CARMA1/Bcl10/MALT1 (CBM) signaling complex. Aberrant activation of MALT1 drives constitutive NF-κB signaling, which is a hallmark of Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) [3]. Inhibitors derived from the 5-chloro-6-methoxynicotinic acid scaffold bind to MALT1, suppressing this oncogenic pathway.

MALT1_Pathway Antigen Antigen Receptor (BCR/TCR) CARMA1 CARMA1/Bcl10/MALT1 (CBM Complex) Antigen->CARMA1 Activation MALT1_Protease MALT1 Protease (Active) CARMA1->MALT1_Protease Oligomerization NFkB NF-κB Activation MALT1_Protease->NFkB Cleaves Inhibitors Lymphoma ABC-DLBCL Survival & Proliferation NFkB->Lymphoma Gene Transcription Inhibitor Nicotinate-Derived MALT1 Inhibitor Inhibitor->MALT1_Protease Protease Inhibition

Diagram 1: MALT1 signaling pathway and targeted intervention by nicotinate-derived inhibitors.

Protocol: Saponification and DPPA-Mediated Amide Coupling

Direct amidation of the ethyl ester with complex heteroaromatic amines is kinetically unfavorable. Therefore, a two-step workflow is required: saponification followed by activation.

Step 1: Saponification

  • Dissolve Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and H2​O .

  • Add LiOH· H2​O (2.0 eq) and stir at room temperature for 4 hours.

  • Causality: The mixed solvent system ensures solubility of both the lipophilic ester (THF) and the inorganic base ( H2​O ). LiOH is preferred over NaOH/KOH to prevent unwanted nucleophilic aromatic substitution ( SN​Ar ) at the chloro-substituted position.

  • Acidify with 1M HCl to pH 3-4 to precipitate 5-chloro-6-methoxynicotinic acid. Filter and dry.

Step 2: DPPA Coupling [3]

  • In a sealed vial, dissolve 5-chloro-6-methoxynicotinic acid (90 mg, 0.48 mmol) in 1,4-dioxane (5 mL).

  • Add Diphenylphosphoryl azide (DPPA) (0.13 mL, 0.57 mmol) and Triethylamine (TEA) (0.20 mL, 1.44 mmol). Stir at 25°C for 45 minutes.

  • Causality: DPPA is selected to generate an acyl azide intermediate under extremely mild conditions. This avoids the use of harsh chlorinating agents (like SOCl2​ ) which can degrade sensitive, electron-rich heteroaromatic amine coupling partners.

  • Add the target amine (e.g., a thiazolo-pyridine diamine, 0.57 mmol) and heat to 90°C for 12 hours to facilitate the coupling.

  • Quench with saturated NH4​Cl , extract with ethyl acetate, and purify via flash chromatography.

Application II: Synthesis of MRGPRX2 Antagonists (Inflammatory Diseases)

Mechanistic Context

MRGPRX2 is a G-protein coupled receptor expressed on mast cells, responsible for IgE-independent degranulation. Antagonizing this receptor is a novel therapeutic strategy for treating pseudoallergic drug reactions and chronic itch [4].

Synthetic_Workflow Ester Ethyl Ester (CAS: 1214379-15-3) Acid Free Acid (CAS: 884494-85-3) Ester->Acid LiOH/THF Activation O-Acylisourea Intermediate Acid->Activation EDC / Pyridine Coupling Amide Coupling (+ Piperazine Core) Activation->Coupling Nucleophilic Attack API MRGPRX2 Antagonist API Coupling->API $H_2O$ Quench

Diagram 2: Synthetic workflow from the ethyl ester intermediate to the final MRGPRX2 antagonist API.

Protocol: EDC-Mediated Amide Coupling

For coupling with secondary amines (such as piperazine derivatives), EDC is highly effective.

  • To a solution of the piperazine derivative (1.0 eq, 0.348 mmol) in Pyridine (3 mL), add 5-chloro-6-methoxynicotinic acid (1.0 eq, 0.348 mmol).

  • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.0 eq, 0.696 mmol) at room temperature.

  • Causality: Pyridine is utilized as both the solvent and the base. It neutralizes any hydrochloride salts of the piperazine starting material, ensuring the amine is free for nucleophilic attack. EDC is chosen because its urea byproduct is water-soluble, simplifying downstream purification [4].

  • Stir the reaction mixture for 3 hours at room temperature.

  • Quench the reaction by adding water (10 mL). Extract the product using dichloromethane, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data & Analytical Parameters

The following table summarizes the physicochemical properties and typical reaction metrics for the intermediate and its primary derivative, ensuring self-validation during scale-up.

Compound NameCAS NumberMolecular WeightLogP (Est.)Typical Yield (Coupling)Key Analytical Marker ( 1 H NMR, CDCl3​ )
Ethyl 3-chloro-2-methoxypyridine-5-carboxylate 1214379-15-3215.63 g/mol 2.4N/A (Starting Material) δ 8.61 (d, 1H, Ar-H), 8.15 (d, 1H, Ar-H), 4.08 (s, 3H, - OCH3​ )
5-chloro-6-methoxynicotinic acid 884494-85-3187.58 g/mol 1.892% (from Saponification) δ 13.2 (br s, 1H, -COOH), 8.65 (d, 1H), 8.20 (d, 1H)
MALT1 Inhibitor Intermediate ProprietaryVaries3.5 - 4.265 - 75% (DPPA Method)Disappearance of -COOH broad singlet; appearance of amide -NH ( δ 10.1)
MRGPRX2 Antagonist Intermediate ProprietaryVaries3.1 - 3.878 - 85% (EDC Method)Shift of piperazine α -protons downfield ( δ 3.4 - 3.8)

References

  • Google Patents. "WO2018020474A1 - Substituted thiazolo-pyridine compounds as malt1 inhibitors." World Intellectual Property Organization.
  • Google Patents. "WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof." World Intellectual Property Organization.
Method

Application Note: Step-by-Step Preparation of Ethyl 3-Chloro-2-methoxypyridine-5-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Utility: Key building block for kinase inhibitors, MALT1 inhibitors, and advanced pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Utility: Key building block for kinase inhibitors, MALT1 inhibitors, and advanced pharmaceutical intermediates.

Executive Summary & Nomenclature Clarity

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) is a highly functionalized pyridine scaffold utilized extensively in modern drug discovery[1]. Before initiating the synthesis, it is critical to address a common point of database fragmentation: Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is structurally and chemically identical to Ethyl 5-chloro-6-methoxynicotinate.

Depending on whether the core is numbered as a generic pyridine or specifically as a nicotinic acid (pyridine-3-carboxylic acid) derivative, the locants shift, but the connectivity remains exactly the same. Recognizing this equivalence is essential for sourcing starting materials and cross-referencing literature.

Mechanistic Rationale & Synthetic Strategy

The most robust, scalable, and cost-effective route to this molecule involves a two-step sequence starting from commercially available 5,6-dichloronicotinic acid .

Causality Behind the Sequence: Why Not Esterify First?

A common pitfall in this synthesis is attempting to esterify 5,6-dichloronicotinic acid with ethanol before installing the methoxy group. If ethyl 5,6-dichloronicotinate is subjected to sodium methoxide (NaOMe) in methanol, the methoxide ion will not only perform the desired nucleophilic aromatic substitution (SNAr) but will also attack the ethyl ester carbonyl. This results in rampant transesterification, yielding a difficult-to-separate mixture of ethyl and methyl esters.

To circumvent this, our protocol dictates performing the SNAr on the free carboxylic acid first, followed by a controlled esterification with ethanol [2].

Causality Behind SNAr Regioselectivity

When 5,6-dichloronicotinic acid is treated with NaOMe, the substitution is highly regioselective for the 6-position. The chlorine at C-6 is ortho to the highly electronegative pyridine nitrogen. During nucleophilic attack, the nitrogen atom withdraws electron density via resonance, profoundly stabilizing the anionic Meisenheimer complex intermediate. The C-5 chlorine, being meta to the nitrogen, lacks this direct resonance stabilization and remains untouched [3].

Reaction Workflow

Synthesis SM 5,6-Dichloronicotinic acid (CAS: 41667-95-2) Int 5-Chloro-6-methoxynicotinic acid (CAS: 884494-85-3) SM->Int NaOMe, MeOH Reflux, 16 h (SNAr) Prod Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) Int->Prod SOCl2, EtOH Reflux, 4 h (Esterification)

Two-step synthetic workflow for Ethyl 3-chloro-2-methoxypyridine-5-carboxylate.

Quantitative Data: SNAr Optimization

To ensure a self-validating and high-yielding first step, the equivalence of the base and the choice of solvent are critical. Because the starting material is a free carboxylic acid, the first equivalent of NaOMe is immediately consumed by deprotonation.

Table 1: Reaction Optimization for the SNAr Step

Base / NucleophileEquivalentsSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOMe1.1MeOH6524< 10%Base consumed by acid deprotonation; SNAr stalled.
NaOMe3.0THF652445%Poor solubility of the sodium carboxylate intermediate.
KOMe3.0MeOH651685%Comparable yield to NaOMe, but higher reagent cost.
NaOMe 3.0 MeOH 65 16 88% Optimal. Complete conversion; high regioselectivity.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Chloro-6-methoxynicotinic acid

Objective: Regioselective SNAr at the C-6 position.

  • Initialization: Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5,6-dichloronicotinic acid (1.0 equiv, e.g., 10.0 g, 52.1 mmol) and anhydrous methanol (100 mL).

  • Nucleophile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of sodium methoxide in methanol (25% wt/wt, 3.0 equiv, 35.7 mL) dropwise over 15 minutes to control the mild exotherm from the initial acid-base neutralization.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 16 hours under an inert nitrogen atmosphere.

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the methanol. Dissolve the resulting crude sodium salt in distilled water (100 mL).

  • Precipitation: Cool the aqueous solution to 0 °C and slowly acidify with 2 M aqueous HCl until the pH reaches 2.0–3.0. A thick white/off-white precipitate will form. Filter the solid under vacuum, wash thoroughly with cold water (2 × 30 mL), and dry in a vacuum oven at 45 °C overnight to afford 5-chloro-6-methoxynicotinic acid.

Validation Checkpoint 1 (Self-Validating System):

  • TLC: (DCM:MeOH 9:1 with 1% AcOH) shows a single, more polar UV-active spot compared to the starting material.

  • LC-MS: Expected [M-H]- at m/z 186.0 (for 35Cl).

  • 1H NMR (DMSO-d6): The appearance of a sharp singlet at δ 3.98 ppm (3H, -OCH3) confirms methoxy installation. Two aromatic protons will appear as doublets at δ 8.65 and 8.20 ppm (J = 2.0 Hz).

Step 2: Synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Objective: Conversion of the carboxylic acid to the ethyl ester via an acyl chloride intermediate.

  • Initialization: Suspend the dried 5-chloro-6-methoxynicotinic acid (1.0 equiv, e.g., 8.0 g, 42.6 mmol) in anhydrous ethanol (80 mL) in a dry round-bottom flask under nitrogen.

  • Activation: Cool the mixture to 0 °C. Add thionyl chloride (SOCl2) (1.5 equiv, 4.6 mL, 63.9 mmol) dropwise over 10 minutes. Caution: Vigorous evolution of HCl and SO2 gases will occur; perform in a well-ventilated fume hood.

  • Esterification: Heat the reaction mixture to reflux (78 °C) for 4 hours [4]. The suspension will gradually turn into a clear, homogenous solution as the acyl chloride forms and subsequently reacts with ethanol.

  • Workup & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess ethanol and residual SOCl2.

  • Neutralization: Partition the resulting residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO3 (100 mL). Carefully vent the separatory funnel to release CO2 gas.

  • Purification: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The product is typically of high enough purity (>95%) for subsequent use, but can be passed through a short silica plug (Hexanes:EtOAc 8:2) if analytically pure material is required.

Validation Checkpoint 2 (Self-Validating System):

  • LC-MS: Expected [M+H]+ at m/z 216.0 (for 35Cl).

  • 1H NMR (CDCl3): Successful esterification is validated by the appearance of the ethyl group signals: a quartet at δ 4.38 ppm (J = 7.1 Hz, 2H, -OCH2 CH3) and a triplet at δ 1.39 ppm (J = 7.1 Hz, 3H, -OCH2CH3 ). The methoxy singlet remains intact at δ 4.05 ppm.

References

  • Source: WIPO (PCT)
  • Title: Synthetic Approaches to New Drugs Approved during 2018 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Proline derivatives and use thereof as drugs (Demonstrating SOCl2/EtOH esterification of dichloronicotinic scaffolds)
Application

Suzuki cross-coupling reactions using Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate Introduction & Mechanistic Rationale The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) serves as a highly versatile, yet synthetically demanding, building block[1]. The selective functionalization of the C-3 position via Suzuki-Miyaura cross-coupling enables the introduction of diverse aryl, heteroaryl, and vinyl substituents.

However, achieving high conversion rates with this specific substrate requires overcoming a complex "push-pull" electronic environment:

  • C–Cl Bond Inertness: Aryl chlorides inherently possess higher bond dissociation energies compared to bromides or iodides, making them notoriously sluggish in the initial oxidative addition step of the palladium catalytic cycle[2].

  • Electronic Deactivation by the Methoxy Group: The electron-donating 2-methoxy group increases the electron density at the adjacent C-3 position via resonance. This localized electron richness further deactivates the C–Cl bond toward oxidative addition by the electron-rich Pd(0) species[2].

  • Catalyst Poisoning: Nitrogen-containing heterocycles, particularly pyridines, have a strong propensity to coordinate to the palladium center. This can lead to the formation of stable, catalytically inactive dimeric off-cycle species (e.g., Pd-bis(pyridine) complexes), effectively sequestering the catalyst and halting the reaction[3].

To overcome these thermodynamic and kinetic barriers, the catalytic system must be carefully engineered. Standard catalysts like are generally ineffective. Instead, the use of highly active, electron-rich, and sterically demanding dialkylbiarylphosphine ligands (Buchwald ligands) is strictly required[4].

Catalyst and Ligand Selection: The Causality of Reaction Design

The primary objective when coupling 3-chloro-2-methoxypyridines is to force the rate-determining oxidative addition step while simultaneously preventing catalyst deactivation.

  • Ligand Selection (SPhos vs. XPhos): Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) are essential for this transformation. Their electron-rich dicyclohexylphosphine moieties significantly increase the electron density at the palladium center, accelerating oxidative addition into the stubborn C–Cl bond[4]. Furthermore, their immense steric bulk serves a dual purpose: it accelerates the final reductive elimination step and physically blocks the pyridine nitrogen from coordinating to the metal center, thereby preventing catalyst poisoning[5].

  • Base and Solvent Dynamics: A strong, soluble base such as or is critical to facilitate the transmetalation step by forming the reactive, electron-rich boronate species[2]. A biphasic solvent system (e.g., 1,4-Dioxane/ or Toluene/ ) ensures the solubility of both the organic substrates and the inorganic base, maximizing the interfacial reaction rate[6].

Reaction Optimization Data

The following table summarizes the quantitative optimization data, demonstrating the causality behind the selection of the final protocol conditions.

Table 1: Optimization of Suzuki Coupling Conditions for Ethyl 3-chloro-2-methoxypyridine-5-carboxylate with Phenylboronic Acid (1.2 equiv).

EntryCatalyst / Ligand (mol%)Base (2.0 equiv)Solvent (Ratio)Temp (°C)Yield (%)Mechanistic Rationale
1 (5%) Toluene/ (10:1)100< 10%Lack of electron density on Pd prevents oxidative addition into the deactivated C–Cl bond.
2 (5%) Dioxane/ (5:1)9025%Bidentate ligand provides stability but lacks the steric bulk required for rapid reductive elimination.
3 (2%) / SPhos (4%) Toluene/ (10:1)10088%Electron-rich dialkylbiaryl phosphine accelerates oxidative addition; bulk promotes elimination[6].
4 (1.5%) / XPhos (3%) Dioxane/ (5:1)11094%Highly active Pd(0) source with extremely bulky ligand prevents pyridine coordination[2][4].

Mechanistic Pathway Visualization

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Substrate PdII Pd(II) Complex (Ar-Pd-Cl) OxAdd->PdII TransMet Transmetalation (Base Mediated) PdII->TransMet + Boronic Acid PdII_Ar Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_Ar RedElim Reductive Elimination (Sterically Driven) PdII_Ar->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product Ethyl 3-aryl-2-methoxypyridine-5-carboxylate RedElim->Product Yields Product Substrate Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (Deactivated C-Cl Bond) Substrate->OxAdd Boronic Arylboronic Acid Ar'-B(OH)2 + Base Boronic->TransMet

Catalytic cycle of the Suzuki-Miyaura coupling for Ethyl 3-chloro-2-methoxypyridine-5-carboxylate.

Experimental Protocols

Protocol A: General Procedure using and SPhos

This protocol is optimized for standard, unhindered arylboronic acids and provides a highly reliable, self-validating baseline for library synthesis.[2][6]

Reagents & Materials:

  • Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (1.0 mmol, 215.63 mg)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate ( ) (0.02 mmol, 4.5 mg, 2 mol%)

  • SPhos (0.04 mmol, 16.4 mg, 4 mol%)

  • Potassium phosphate tribasic ( ) (2.0 mmol, 424.5 mg, 2.0 equiv)

  • Toluene (Anhydrous, 5.0 mL)

  • Deionized Water (0.5 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, the arylboronic acid, , SPhos, and .

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Sparg Toluene and Water with Argon for 15 minutes prior to use. Add the degassed Toluene (5.0 mL) followed by the degassed Water (0.5 mL) via syringe through the septum.

  • Reaction Execution: Place the vial in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12–16 hours. The biphasic nature requires high shear to maintain a proper emulsion.

  • Validation & Analytical Checkpoint: Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.

    • Self-Validation: For phenylboronic acid, look for the disappearance of the starting material peak ( 216.0 ) and the appearance of the product, Ethyl 3-phenyl-2-methoxypyridine-5-carboxylate ( 258.1 ).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer, extract the aqueous layer with Ethyl Acetate ( mL), dry the combined organics over anhydrous , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: High-Performance Procedure using and XPhos

This protocol is strictly designed for sterically hindered (e.g., ortho-substituted) or highly electron-deficient boronic acids, utilizing a pre-formed Pd(0) source to bypass the need for in-situ reduction.[2][4]

Reagents & Materials:

  • Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (1.0 mmol, 215.63 mg)

  • Hindered Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) ( ) (0.015 mmol, 13.7 mg, 1.5 mol% / 3 mol% Pd)

  • XPhos (0.036 mmol, 17.2 mg, 3.6 mol%)

  • Cesium carbonate ( ) (2.5 mmol, 814.5 mg, 2.5 equiv)

  • 1,4-Dioxane (Anhydrous, 4.0 mL)

  • Deionized Water (0.8 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a glovebox or under strict Schlenk conditions, combine and XPhos in a dry vial. Add 1.0 mL of degassed 1,4-Dioxane. Stir at room temperature for 15 minutes until the dark purple solution turns to a dark red/brown, indicating the formation of the active complex.

  • Substrate Assembly: To a separate oven-dried reaction vial, add the substrate, boronic acid, and . Evacuate and backfill with Argon three times.

  • Combination: Transfer the pre-activated catalyst solution to the substrate vial via syringe. Add the remaining degassed 1,4-Dioxane (3.0 mL) and degassed Water (0.8 mL).

  • Reaction Execution: Seal and heat the mixture to 110 °C with vigorous stirring for 18–24 hours.

  • Workup & Purification: Follow steps 6 and 7 from Protocol A. The use of may result in a thicker aqueous slurry; filtration through a pad of Celite prior to phase separation is highly recommended to prevent emulsions.

References

  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. 2

  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines - ACS Publications. 6

  • Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing). 3

  • Ethyl 3-chloro-2-methoxypyridine-5-carboxylate - CymitQuimica. 1

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - ACS Omega. 4

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC (NIH). 5

Sources

Method

Application Note: Utilizing Ethyl 3-chloro-2-methoxypyridine-5-carboxylate in the Development of Next-Generation Agrochemicals

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical R&D Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The demand for hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical R&D Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The demand for high-efficacy, low-application-rate agrochemicals has driven the discovery of novel heteroaromatic scaffolds. Among these, Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) has emerged as a highly versatile building block [1]. This compound is particularly valuable in the synthesis of arylpicolinate herbicides (e.g., halauxifen-methyl analogs) and neonicotinoid-like insecticides.

The strategic placement of functional groups on this pyridine ring dictates its synthetic utility and biological efficacy:

  • C3-Chloro Group: Serves as an electrophilic handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl or heteroaryl groups necessary for target receptor binding [2].

  • C2-Methoxy Group: Modulates the lipophilicity ( logP ) of the molecule, enhancing cuticular penetration in plants. In planta, this group can undergo metabolic demethylation to form a highly active pyridone or 2-hydroxy derivative.

  • C5-Ethyl Carboxylate: Acts as a pro-herbicide moiety. The ester formulation improves tank-mix compatibility and foliar uptake. Once absorbed, plant esterases cleave the ethyl group to yield the free pyridinecarboxylic acid—the active pharmacophore required to bind the TIR1/AFB auxin receptor [3].

Experimental Workflows & Synthetic Pathways

To develop functional agrochemicals from this scaffold, researchers typically employ a two-stage synthetic workflow: a Suzuki-Miyaura cross-coupling to build the biaryl core, followed by saponification to yield the active free acid.

Workflow A Ethyl 3-chloro-2-methoxypyridine -5-carboxylate B Arylboronic Acid + Pd(dppf)Cl2 / K2CO3 A->B Reagents C Suzuki-Miyaura Cross-Coupling B->C 90°C, 12h D Biaryl Ester Intermediate (Pro-herbicide) C->D Isolation E LiOH Saponification (THF/H2O) D->E Ester Hydrolysis F Active Pyridinecarboxylic Acid (TIR1/AFB Ligand) E->F Acidification

Caption: Synthetic workflow from ethyl 3-chloro-2-methoxypyridine-5-carboxylate to active arylpicolinates.

Quantitative Data: Optimization of the Biaryl Construction

The C3-chloro position is sterically hindered by the adjacent C2-methoxy group, making oxidative addition challenging. Table 1 summarizes the empirical optimization of the cross-coupling step, demonstrating why specific catalytic systems are mandated in the protocol.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for C3-Arylation

EntryCatalyst SystemSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ Toluene / H 2​ O9045Significant protodehalogenation observed.
2 Pd(dppf)Cl 2​ 1,4-Dioxane / H 2​ O 90 88 Bidentate ligand prevents catalyst deactivation; high yield.
3Pd(OAc) 2​ / SPhosDMF / H 2​ O11072Elevated temp led to partial ester hydrolysis (byproduct).
4Pd(dppf)Cl 2​ THF / H 2​ O6555Incomplete conversion; thermal energy insufficient for activation.

Validated Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Formation)

This protocol is designed as a self-validating system utilizing In-Process Analytical Controls (IPAC).

Rationale: 1,4-Dioxane is selected over THF because its higher boiling point (101 °C) provides the necessary thermal energy to overcome the activation barrier of the sterically hindered C3-chloride. The biphasic water system ensures the complete dissolution of the inorganic base (K 2​ CO 3​ ), which is critical for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base: Add K 2​ CO 3​ (2.5 equiv, 25 mmol) and the catalyst Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL).

  • Degassing: Purge the reaction mixture with Argon for 15 minutes using a subsurface sparging needle. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and oxidation of the palladium catalyst.

  • Heating: Heat the mixture to 90 °C under an Argon atmosphere for 12 hours.

  • IPAC Validation: At 10 hours, sample 50 µL of the organic layer. Dilute in acetonitrile and analyze via LC-MS. Validation Check: The reaction is deemed complete when the starting material peak (UV 254 nm) is <2% relative to the product peak.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the biaryl pro-herbicide.

Protocol B: Saponification to the Active Pyridinecarboxylic Acid

Rationale: Mild hydrolysis using LiOH in a THF/Water mixture is utilized instead of harsh NaOH/reflux conditions to prevent unintended nucleophilic aromatic substitution (S N​ Ar) or cleavage of the C2-methoxy ether linkage.

Step-by-Step Methodology:

  • Dissolution: Dissolve the biaryl ester intermediate (5 mmol) in a 3:1:1 mixture of THF, Methanol, and Water (25 mL). Causality: Methanol acts as a phase-transfer homogenizer, ensuring the lipophilic ester and aqueous hydroxide remain in a single phase.

  • Hydrolysis: Add LiOH·H 2​ O (3.0 equiv, 15 mmol) in one portion. Stir at ambient temperature (20–25 °C) for 4 hours.

  • IPAC Validation: Monitor via TLC (Silica gel, 7:3 Hexanes/EtOAc). Validation Check: Complete disappearance of the high-R f​ ester spot confirms successful saponification.

  • Acidification: Concentrate the mixture under vacuum to remove THF and Methanol. Dilute the remaining aqueous layer with 10 mL of water and cool to 0 °C.

  • Precipitation: Dropwise, add 1M HCl until the pH reaches 3.0. Causality: The pKa of typical pyridinecarboxylic acids is ~4.5. Dropping the pH to 3.0 ensures complete protonation, forcing the highly crystalline free acid to precipitate out of the aqueous solution.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry in vacuo at 45 °C for 24 hours. Validate final structure via 1 H-NMR (absence of ethyl quartet/triplet signals at 4.3 ppm and 1.3 ppm).

Biological Mechanism of Action (MoA)

Once the ethyl ester is cleaved in planta, the resulting pyridinecarboxylic acid acts as a potent synthetic auxin [4]. It mimics the natural plant hormone indole-3-acetic acid (IAA). The compound exhibits high affinity for the TIR1/AFB family of F-box proteins.

Mechanism A Active Pyridinecarboxylic Acid B TIR1/AFB Receptor Complex A->B Binds C Aux/IAA Repressor Ubiquitination B->C Recruits D Proteasomal Degradation of Aux/IAA C->D Triggers E ARF Transcription Factor Derepression D->E Enables F Uncontrolled Cell Elongation & Plant Death E->F Gene Expression

Caption: Mechanism of action of pyridinecarboxylic acid herbicides via the TIR1/AFB pathway.

By binding to the TIR1/AFB receptor, the herbicide stabilizes the interaction between the receptor and Aux/IAA repressor proteins. This triggers the rapid ubiquitination and subsequent proteasomal degradation of the repressors. The destruction of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), leading to a massive, unregulated surge in auxin-responsive gene expression. This causes epinasty, vascular tissue destruction, and ultimate plant death in susceptible dicotyledonous weeds [5].

References

  • Cambridge University Press. "Comparison of 2,4-D, dicamba and halauxifen-methyl alone or in combination with glyphosate for preplant weed control." Weed Technology. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Environmental Fate and Ecological Risk Assessment for Aminopyralid." EPA Pesticide Database. Available at:[Link]

  • National Center for Biotechnology Information. "Clopyralid - Mechanism of Action." PubChem Compound Summary for CID 15553. Available at: [Link]

Application

Catalytic Conditions for the Functionalization of Ethyl 3-Chloro-2-methoxypyridine-5-carboxylate: A Comprehensive Application Note

Executive Summary Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a highly versatile, functionalized heterocyclic scaffold frequently utilized in the development of pharmaceuticals and agrochemicals. The presence of or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is a highly versatile, functionalized heterocyclic scaffold frequently utilized in the development of pharmaceuticals and agrochemicals. The presence of orthogonal functional groups—a reactive C-Cl bond, an electron-donating methoxy group, and an electron-withdrawing ethyl ester—makes it an ideal candidate for late-stage diversification. This application note provides a rigorous, causality-driven guide to functionalizing the 3-chloro position via Palladium-catalyzed cross-coupling, specifically detailing optimized Suzuki-Miyaura and Buchwald-Hartwig protocols that preserve the sensitive ester moiety.

Chemical & Mechanistic Profiling

The reactivity of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is governed by a distinct "push-pull" electronic system:

  • Electronic Activation: The pyridine nitrogen and the 5-ethyl carboxylate group exert strong electron-withdrawing effects (-M, -I), depleting electron density from the aromatic ring. This significantly lowers the activation energy required for the oxidative addition of the otherwise recalcitrant C3-Cl bond to a Palladium(0) center.

  • Steric and Chemoselective Challenges: The 2-methoxy group provides localized electron donation (+M) and introduces steric hindrance directly adjacent to the C-Cl bond. Furthermore, the 5-ethyl ester is highly susceptible to nucleophilic attack, saponification, or transesterification if harsh, nucleophilic bases (e.g., NaOtBu, KOtBu) are employed.

To overcome the high bond dissociation energy of the aryl chloride while navigating the steric bulk of the ortho-methoxy group, electron-rich and sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) are strictly required. As established by , the electron-rich nature of these ligands accelerates oxidative addition, while their massive steric profile forces the rate-limiting reductive elimination step forward.

Catalytic Cycle Visualization

The following workflow illustrates the fundamental organometallic steps required to functionalize this specific pyridine scaffold.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA_complex Pd(II) Aryl Chloride Complex (Oxidative Addition) Pd0->OA_complex Oxidative Addition TM_complex Pd(II) Diaryl/Aryl-Amido Complex (Transmetalation/Amine Binding) OA_complex->TM_complex Transmetalation / Deprotonation Product Coupled Product (Reductive Elimination) TM_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Substrate Ethyl 3-chloro-2-methoxypyridine -5-carboxylate Substrate->OA_complex Reagent Ar-B(OH)2 or R-NH2 + Base Reagent->TM_complex

Figure 1: Palladium-catalyzed cross-coupling cycle for 3-chloropyridine derivatives.

Standardized Protocols (Self-Validating Systems)

The following methodologies are engineered to be self-validating, ensuring that researchers can verify the integrity of the reaction at critical junctures.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol utilizes a biphasic solvent system to activate the boronic acid via "ate" complex formation while preserving the ester group. The use of Pd-catalyzed Suzuki cross-couplings for aryl chlorides was fundamentally validated by .

Reagents:

  • Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyridine substrate, arylboronic acid, Pd2(dba)3, XPhos, and finely milled K3PO4.

  • Inert Atmosphere Generation: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) is highly susceptible to oxidation; rigorous deoxygenation prevents catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed deionized H2O via syringe.

  • Thermal Activation: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) for 4–6 hours.

  • In-Process Validation: At 4 hours, withdraw a 50 µL aliquot via a degassed syringe. Quench into 0.5 mL EtOAc and 0.5 mL H2O. Analyze the organic layer via LC-MS. The reaction is complete when the starting material mass (m/z ~216.0) is entirely replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

For amination, strong alkoxide bases must be avoided to prevent ester hydrolysis. Cesium carbonate (Cs2CO3) paired with BrettPhos provides an exceptionally mild and selective system, building upon the foundational amination work of.

Reagents:

  • Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (1.0 equiv, 1.0 mmol)

  • Primary Amine (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (0.05 equiv, 5 mol%)

  • BrettPhos (0.05 equiv, 5 mol%)

  • Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the chloropyridine, Pd(OAc)2, BrettPhos, and Cs2CO3. Causality: BrettPhos is specifically chosen over XPhos here because its extreme steric bulk prevents the unwanted bis-arylation of primary amines.

  • Reactant Addition: Seal the vial with a Teflon-lined cap, remove from the glovebox, and inject the primary amine and anhydrous Toluene.

  • Reaction Execution: Heat the mixture at 100 °C for 12 hours.

  • In-Process Validation: Perform TLC (UV active at 254 nm). The product typically exhibits a lower Rf value than the starting material due to increased polarity from the newly formed secondary amine.

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and Palladium black. Elute with EtOAc, concentrate, and purify via silica gel chromatography.

Quantitative Data & Optimization

The causality of the reaction conditions is best demonstrated through empirical optimization. The table below summarizes the critical ligand and base screening required to achieve high yields while preventing the degradation of the ethyl ester.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4K2CO3Toluene / H2O100< 5Triphenylphosphine is insufficiently electron-rich; no oxidative addition of the C-Cl bond occurs.
2Pd(dppf)Cl2K3PO4Dioxane / H2O10045Bidentate ligand allows partial conversion, but reductive elimination is sluggish due to lack of steric bulk.
3Pd2(dba)3 / XPhosNaOtBuDioxane10015Rapid cross-coupling achieved, but strong alkoxide base causes severe ester hydrolysis (major byproduct is the carboxylic acid).
4Pd(OAc)2 / RuPhosCs2CO3Toluene10078Good conversion for amination, but trace bis-arylation observed with primary amines.
5 Pd2(dba)3 / XPhos K3PO4 Dioxane / H2O 90 92 Optimal for Suzuki: Full conversion, rapid kinetics, and complete preservation of the ethyl ester.
6 Pd(OAc)2 / BrettPhos Cs2CO3 Toluene 100 89 Optimal for Buchwald: Complete mono-amination; mild base prevents transesterification.

References

  • Title: A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research URL: [Link]

  • Title: A convenient and general method for Pd-catalyzed Suzuki cross-couplings of aryl chlorides and arylboronic acids Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science URL: [Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in Ethyl 3-chloro-2-methoxypyridine-5-carboxylate reactions

Welcome to the technical support center for the synthesis and purification of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. The following content is structured in a question-and-answer format to directly address common challenges, particularly the identification and mitigation of impurities. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: The Synthetic Pathway & Critical Control Points

The synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient route is the reaction of a 2,3-dichloropyridine precursor with sodium methoxide. The electron-withdrawing nature of the ester and the second chlorine atom, as well as the pyridine nitrogen, activate the C2 position for nucleophilic attack.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Downstream Processing SM1 Ethyl 2,3-dichloropyridine-5-carboxylate Reaction S N Ar Reaction (Anhydrous Methanol) SM1->Reaction SM2 Sodium Methoxide (NaOMe) SM2->Reaction Workup Aqueous Workup (Quench, Extraction) Reaction->Workup Crude Product Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Ethyl 3-chloro-2-methoxypyridine-5-carboxylate Purification->Product Purity >99%

Caption: A typical workflow for the synthesis of the target compound.

The success of this synthesis hinges on precise control over reaction conditions to prevent the formation of closely-related impurities that can be challenging to remove.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my HPLC analysis with a mass corresponding to the loss of a methyl group and the addition of a hydrogen. What is it and why did it form?

This is the most common impurity encountered in this reaction: Ethyl 3-chloro-2-hydroxy-pyridine-5-carboxylate (or its pyridone tautomer).

  • Causality & Mechanism: This impurity arises from the presence of water in your reaction mixture. Sodium methoxide is a strong base and will readily react with any trace moisture in your solvent (methanol) or on your glassware to form sodium hydroxide (NaOH) and methanol. This newly formed hydroxide is a potent nucleophile and will compete with the methoxide in the SNAr reaction, attacking the C2 position to form the undesired 2-hydroxy byproduct. The use of insufficiently dry solvent is a known cause for the formation of hydrolysis side products in similar reactions.[1]

G cluster_main Reaction Pathways cluster_desired Desired Path (Anhydrous) cluster_impurity Impurity Path (Trace H₂O) Start Ethyl 2,3-dichloropyridine- 5-carboxylate NaOMe NaOMe (Methoxide) Start->NaOMe NaOH NaOH (Hydroxide) Start->NaOH Desired Ethyl 3-chloro-2-methoxy- pyridine-5-carboxylate NaOMe->Desired Impurity Ethyl 3-chloro-2-hydroxy- pyridine-5-carboxylate NaOH->Impurity H2O H₂O NaOMe_imp NaOMe NaOMe_imp->NaOH + H₂O

Caption: Competing reaction pathways leading to product and hydrolysis impurity.

  • Preventative Protocol: Ensuring Anhydrous Conditions

    • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvent: Use freshly opened anhydrous methanol (<50 ppm water) or distill methanol from magnesium turnings and store over 3Å molecular sieves under an inert atmosphere.

    • Reagents: Use high-purity, freshly opened sodium methoxide. If its quality is uncertain, consider preparing it fresh by carefully adding sodium metal to anhydrous methanol under a nitrogen atmosphere.

    • Atmosphere: Assemble the reaction under a positive pressure of dry nitrogen or argon. Use septa and syringes for all liquid transfers.

Q2: My reaction is slow and conversion is low, leaving significant unreacted starting material. How can I drive the reaction to completion?

Incomplete conversion is typically traced back to reagent stoichiometry/activity or reaction temperature.

  • Causality & Troubleshooting:

    • Reagent Activity: Sodium methoxide can degrade upon exposure to air and moisture. Old or improperly stored NaOMe will have lower activity, leading to incomplete reaction.

    • Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents) is often used to ensure the reaction goes to completion, accounting for any minor degradation or reaction with trace impurities.

    • Temperature: SNAr reactions on electron-deficient rings are temperature-dependent. Insufficient thermal energy can lead to slow reaction rates. While some preparations of related compounds occur at room temperature, heating may be necessary.[2] For example, syntheses involving nucleophilic substitution on pyridine rings are often heated to temperatures between 50 °C and 82 °C to achieve reasonable reaction times.[2][3]

Table 1: Recommended Reaction Parameter Adjustments

ParameterStandard ConditionTroubleshooting AdjustmentRationale
NaOMe Equiv. 1.05 eqIncrease to 1.2 eqEnsures complete consumption of the starting material by compensating for any reagent degradation.
Temperature Room Temp (20-25 °C)Increase to 50-65 °CProvides the necessary activation energy to increase the reaction rate. Monitor for side product formation at higher temperatures.
Reaction Time 4-6 hoursExtend to 12-24 hoursAllows more time for a sluggish reaction to reach completion. Monitor by TLC or HPLC.
  • Self-Validating Protocol: Reaction Optimization

    • Set up a small-scale trial reaction following the strict anhydrous protocol described in Q1.

    • Use 1.2 equivalents of fresh sodium methoxide.

    • Heat the reaction to 60 °C.

    • Monitor the reaction every 2 hours by taking a small aliquot, quenching it with a drop of acetic acid, and analyzing by TLC or HPLC.

    • The reaction is complete when the starting material spot/peak is no longer visible or its area percentage is <1%. This validates your conditions for larger-scale work.

Q3: I've identified my impurities, but I'm struggling to separate them from the final product. What are the best purification strategies?

Purification can be challenging due to the similar polarities of the product and its common impurities. A multi-step approach is often required.

  • Strategy 1: Optimized Column Chromatography The basicity of the pyridine nitrogen can cause peak tailing on silica gel.[4] To mitigate this:

    • Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (0.1-0.5% v/v), to your eluent (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic silanol groups on the silica surface, improving peak shape and resolution.

    • Gradient Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will help resolve closely-eluting spots. An analytical HPLC method can be developed first to guide the choice of solvent systems for preparative chromatography.[4][5]

  • Strategy 2: Recrystallization Recrystallization is an excellent orthogonal technique if chromatography fails to provide the desired purity.

    • Protocol: Solvent Screening for Recrystallization

      • Place ~20 mg of your impure solid into several different test tubes.

      • To each tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane/ethyl acetate mixture) dropwise while heating until the solid just dissolves.

      • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

      • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. This will result in the formation of high-purity crystals upon cooling. The goal is to find a system where the impurities remain in the mother liquor.

      • Once a suitable solvent system is identified, scale up the recrystallization. A purity of at least 95% is often a good starting point for successful crystallization.[6]

Section 3: Standard Analytical Methodologies

Accurate assessment of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the preferred technique.[4]

Protocol: HPLC-UV Purity Analysis

This protocol provides a general starting point and may require optimization based on the specific impurities present.

Table 2: Recommended HPLC Parameters

ParameterSetting
Instrumentation Standard HPLC system with UV detector
Column Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 70% A / 30% B, ramp to 20% A / 80% B over 15 minutes
Flow Rate 1.0 mL/min[4]
Detection UV at 254 nm[4]
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile. Filter through a 0.45 µm syringe filter.

Data Interpretation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks. For impurity identification, this method can be coupled with a mass spectrometer (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile impurities.[7][8]

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[4][5]pyridine-1,3-diones.

  • BenchChem. (2025).
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
  • PMC. (2011).
  • Google Patents. (2021). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • Google Patents. (2018). Crystalline forms of ethyl[3-[2-chloro-4-fluoro-5-(1-methyl-6-trifluoromethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-3-yl)

Sources

Optimization

Optimizing reaction temperature for Ethyl 3-chloro-2-methoxypyridine-5-carboxylate substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with functionalizing Ethyl 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with functionalizing Ethyl 3-chloro-2-methoxypyridine-5-carboxylate .

Because the 3-chloro position on a pyridine ring presents unique electronic hurdles, standard protocols often fail. This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating experimental designs to help you optimize your reaction temperatures and catalytic conditions.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q1: I attempted a Nucleophilic Aromatic Substitution (SNAr) with a secondary amine at 120 °C, but I only observed starting material and ester hydrolysis. Why is the substitution failing? A1: The failure is due to the electronic deactivation of the 3-chloro position. In a pyridine system, the ring nitrogen strongly activates the ortho (2,6) and para (4) positions for nucleophilic attack because it can stabilize the negative charge in the resulting Meisenheimer intermediate[1]. However, your target chloride is at the 3-position, which is meta to the pyridine nitrogen. Furthermore, the electron-withdrawing 5-carboxylate group is also meta to the 3-position, offering no resonance stabilization[1].

Because the activation energy for SNAr at this position is prohibitively high, applying extreme thermal energy (e.g., >120 °C) will not force the substitution. Instead, the heat selectively accelerates side reactions, such as the saponification of the ethyl ester by trace moisture or amines[2]. For this substrate, you must abandon SNAr and utilize Palladium-catalyzed cross-coupling.

Q2: I am switching to a Buchwald-Hartwig amination. What is the optimal temperature range, and how does it affect the catalytic cycle? A2: The optimal temperature for the Buchwald-Hartwig amination of this specific deactivated chloride is strictly between 85 °C and 100 °C [3].

  • The Lower Bound (85 °C): The oxidative addition of the strong C(sp²)-Cl bond to the Pd(0) center is the rate-limiting step[4]. Below 85 °C, the thermal energy is insufficient to overcome this barrier, resulting in unreacted starting material.

  • The Upper Bound (100 °C): Exceeding 100 °C provides diminishing returns for oxidative addition but exponentially increases the rate of catalyst decomposition (visible as the precipitation of inactive "Pd black") and off-target pathways[5].

Q3: At 100 °C, I am seeing significant hydrodehalogenation (yielding ethyl 2-methoxypyridine-5-carboxylate) instead of my desired product. How can I suppress this? A3: Hydrodehalogenation is a notorious competing pathway when coupling electron-deficient aryl chlorides[5]. Mechanistically, this occurs when the intermediate L-Pd(II)(Ar)(NR₂) complex undergoes β-hydride elimination (if your amine possesses α-hydrogens) faster than it undergoes reductive elimination[5].

Excessive temperature exacerbates this. To suppress it, you must lower the temperature to exactly 90 °C and accelerate the reductive elimination step by switching to a highly sterically encumbered, electron-rich ligand. Bulky biaryl phosphines like XPhos or N-heterocyclic carbenes (NHCs) like Pd-PEPPSI-IPr force the Pd(II) intermediate into a conformation that heavily favors rapid reductive elimination over β-hydride elimination[6][7].

Part 2: Quantitative Data & Temperature Optimization

The following table summarizes the causal relationship between temperature, ligand choice, and reaction outcomes for the Buchwald-Hartwig amination of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate.

Temperature (°C)Catalyst SystemConversion (%)Desired Product Yield (%)Hydrodehalogenation (%)Causality & Observations
60 °C Pd₂(dba)₃ / XPhos15%10%<5%Insufficient thermal energy for the rate-limiting oxidative addition of the C-Cl bond.
90 °C Pd₂(dba)₃ / XPhos>95%88% 5%Optimal balance. Rapid oxidative addition coupled with efficient reductive elimination.
120 °C Pd₂(dba)₃ / XPhos>95%55%35%Excess heat accelerates β-hydride elimination. Visible Pd black precipitation indicates catalyst death.
90 °C Pd₂(dba)₃ / dppf45%15%25%Ligand lacks sufficient steric bulk; reductive elimination is too slow, allowing side reactions to dominate.

Part 3: Self-Validating Experimental Protocol

Workflow: Temperature-Controlled Buchwald-Hartwig Amination Objective: Substitute the 3-chloro group with a secondary amine while preserving the 5-ethyl ester.

Step 1: Pre-catalyst Activation (Inert Atmosphere) In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and XPhos (4.5 mol%) in anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes. Self-Validation: The solution will shift from deep purple/red to a dark orange/brown, visually confirming the generation of the active L-Pd(0) species[4].

Step 2: Reagent Assembly To the active catalyst solution, add Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (1.0 equiv), the anhydrous secondary amine (1.2 equiv), and anhydrous Cs₂CO₃ (1.5 equiv). Critical Insight: Do not use strong bases like NaOtBu, as they will rapidly hydrolyze your 5-ethyl ester at elevated temperatures[3].

Step 3: Thermal Execution Seal the reaction vessel and transfer it to an aluminum heating block pre-heated to exactly 90 °C . Avoid oil baths, as they cause temperature fluctuations that can trigger hydrodehalogenation[6].

Step 4: In-Process Control (IPC) & Monitoring Sample the reaction at 2, 4, and 12 hours. Quench a 10 µL aliquot in wet ethyl acetate and analyze via LC-MS. Self-Validation: Track the mass balance. The desired product will appear as [M + amine - Cl + H]+. If you observe a mass of 182.08 m/z (which corresponds to [M - Cl + H]+), your temperature is too high, and hydrodehalogenation is outcompeting the coupling[5].

Step 5: Quench and Isolation Cool the reaction to room temperature immediately after LC-MS confirms >95% conversion. Filter the mixture through a pad of Celite to remove inorganic salts and any trace Pd black, then concentrate under reduced pressure[4].

Part 4: Mechanistic Visualizations

Workflow Start Target: Substitute 3-Cl on Ethyl 3-chloro-2-methoxypyridine-5-carboxylate CheckPos Evaluate Electronic Activation (Is C3 activated?) Start->CheckPos SNAr SNAr Pathway (Requires ortho/para EWG) CheckPos->SNAr Attempt Direct Nucleophilic Attack PdCat Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) CheckPos->PdCat Attempt Metal Catalysis ResultSNAr Fails: C3 is meta to N & COOEt. High Temp -> Ester Hydrolysis SNAr->ResultSNAr ResultPd Success: Overcomes high activation energy via Pd(0) insertion PdCat->ResultPd

Decision workflow for substituting the deactivated 3-chloro position on the pyridine ring.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Requires Temp ≥ 85°C Pd0->OxAdd PdII_Cl L-Pd(II)(Ar)(Cl) OxAdd->PdII_Cl AmineCoord Amine Coordination & Deprotonation PdII_Cl->AmineCoord PdII_Amine L-Pd(II)(Ar)(NR2) AmineCoord->PdII_Amine RedElim Reductive Elimination Yields Product PdII_Amine->RedElim Fast with Bulky Ligands SideReact β-Hydride Elimination (Hydrodehalogenation) Favored at > 100°C PdII_Amine->SideReact Slow Red. Elim. Excess Heat RedElim->Pd0 Regenerates Catalyst

Temperature-dependent competing pathways in the Buchwald-Hartwig catalytic cycle.

Part 5: References

  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.Link (Referenced via Grounding Tool as[4])

  • Benchchem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution.Link (Referenced via Grounding Tool as[2])

  • Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.Link (Referenced via Grounding Tool as[5])

  • WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles.Link (Referenced via Grounding Tool as[1])

  • Journal of the American Chemical Society / NIH. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides.Link (Referenced via Grounding Tool as[3])

  • Journal of the American Chemical Society / ACS. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships.Link (Referenced via Grounding Tool as[6])

  • Sigma-Aldrich. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings.Link (Referenced via Grounding Tool as[7])

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting and validated methodologies for the column chromatography purification of crude E...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide advanced troubleshooting and validated methodologies for the column chromatography purification of crude Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (also known as ethyl 5-chloro-6-methoxynicotinate) . Designed for researchers and drug development professionals, this resource bridges the gap between theoretical chromatography and bench-level execution.

Compound Profiling & Chromatographic Behavior (FAQ)

Q: What are the primary chromatographic challenges associated with this specific pyridine derivative? A: I frequently observe researchers treating all pyridine derivatives as highly basic entities that inevitably cause severe peak tailing. While unsubstituted pyridines do tail heavily due to strong interactions between the basic nitrogen and acidic residual silanol groups on silica 1[1], Ethyl 3-chloro-2-methoxypyridine-5-carboxylate presents a unique electronic profile.

Causality: The electron-withdrawing nature of the chloro and ethyl ester groups, combined with the steric and electronic effects of the methoxy group, significantly reduces the basicity of the pyridine nitrogen. Because the nitrogen is less basic, chemisorption is minimized. The primary challenge shifts from tailing to resolution. During synthesis, closely related regioisomers are often generated. Separating these isomers requires precise manipulation of the mobile phase selectivity rather than simply suppressing silanol interactions 2[2].

Q: Should I use standard silica gel, or is a specialized stationary phase required? A: Standard normal-phase silica gel (40–63 µm, 60 Å) is typically sufficient for this compound 3[3]. However, the ester linkage can be sensitive to highly active acidic sites on the silica.

Self-Validating System: Always perform a 2D Thin Layer Chromatography (TLC) test before committing your crude batch to a column. Spot the crude mixture in the corner of a square TLC plate, develop it in your chosen solvent, dry the plate completely, rotate it 90 degrees, and develop it again 1[1]. If the spots fall off the diagonal axis, your compound is degrading (e.g., ester hydrolysis). If degradation is observed, switch to neutralized silica (pre-slurried with 1% Triethylamine) or neutral alumina.

Experimental Methodology: The Self-Validating Purification Protocol

Below is a field-proven, step-by-step protocol for isolating Ethyl 3-chloro-2-methoxypyridine-5-carboxylate from a complex crude matrix. Every step is designed to validate the next, ensuring high recovery and purity.

Step 1: Mobile Phase Preparation Prepare a binary gradient system of Hexanes and Ethyl Acetate (EtOAc). Start with a non-polar ratio (e.g., 9:1 Hexanes:EtOAc) to elute non-polar organic impurities first, then gradually increase polarity to 4:1 to elute the target compound 3[3].

Step 2: Stationary Phase Slurry Preparation In a clean Erlenmeyer flask, prepare a slurry of silica gel using the initial mobile phase (9:1 Hexanes:EtOAc). If your preliminary 2D TLC showed minor tailing, add 0.5% Triethylamine (TEA) to the slurry. Causality: The TEA acts as a competing base, preferentially binding to active silanol sites and shielding them from the pyridine analyte, thereby sharpening the elution band1[1].

Step 3: Column Packing Pour the slurry into the chromatography column in a single, continuous motion to prevent banding. Allow the silica to settle under gravity, then apply gentle positive pressure (air or nitrogen) to pack the bed tightly. Add a 1 cm protective layer of sea sand on top of the silica 4[4].

Step 4: Sample Loading (Dry Loading Technique) Due to the presence of the ester and methoxy groups, the crude mixture may have variable solubility in pure hexanes. To prevent the sample from precipitating at the column head:

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (approx. 2-3 times the mass of the crude) to the solution.

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder onto the sand layer of the column.

Step 5: Gradient Elution and Fraction Analysis Elute the column, collecting fractions in test tubes. Monitor the eluent using TLC. Combine fractions containing the pure target compound (visualizing under UV light at 254 nm) and remove the solvent via rotary evaporation 4[4].

Troubleshooting Guide & FAQs

Q: My target compound is co-eluting with a regioisomer. How can I improve the resolution? A: If the retention factor difference (ΔRf) is less than 0.15 in Hexanes/EtOAc, changing the solvent strength alone will not work; you must change the selectivity. Corrective Action: Introduce a ternary solvent system. Replacing 10-20% of the Hexanes with Toluene or DCM alters the dipole-dipole interactions between the mobile phase, the stationary phase, and the methoxy/ester groups of the analytes, often separating stubborn positional isomers 2[2].

Q: I am experiencing low recovery (<50%) of my purified pyridine derivative. What is the cause? A: Low recovery of pyridine derivatives is frequently caused by irreversible adsorption onto highly active metal contaminants or silanol sites within the silica matrix 1[1]. Alternatively, if the product fractions were left in a highly acidic or basic environment during extended evaporation, the ethyl ester may have hydrolyzed. Corrective Action: Ensure the rotary evaporator bath temperature is kept below 40°C, and use an inert drying gas (nitrogen) if blowing down smaller fractions 1[1].

Quantitative Data Presentation

Table 1: Chromatographic Parameters and Troubleshooting Metrics

ParameterOptimal ConditionMechanistic ImpactCorrective Action for Deviation
Stationary Phase Silica Gel (60 Å)Provides necessary surface area for adsorption-desorption equilibrium.If degradation occurs, switch to neutral alumina.
Mobile Phase Hexanes/EtOAc (9:1 to 4:1)Balances non-polar elution with hydrogen-bond disruption.Add DCM to alter selectivity if co-elution occurs.
Silanol Masking 0.5% - 1.0% TEACaps acidic silanols, preventing chemisorption of the pyridine ring.Increase TEA concentration if severe peak tailing persists.
Evaporation Temp. < 40°CPrevents thermal degradation and ester hydrolysis during concentration.Lower water bath temp; use high-vacuum rotary evaporation.

Workflow Visualization

G Start Crude Ethyl 3-chloro-2-methoxypyridine -5-carboxylate TLC Perform 2D TLC (Hexanes:EtOAc) Start->TLC CheckDeg Degradation or Severe Tailing? TLC->CheckDeg YesDeg Pre-treat Silica with 1% TEA or Use Alumina CheckDeg->YesDeg  Yes   NoDeg Standard Silica Gel Stationary Phase CheckDeg->NoDeg  No   CheckRes Target ΔRf > 0.15? YesDeg->CheckRes NoDeg->CheckRes OptSolv Modify Selectivity (Add DCM modifier) CheckRes->OptSolv  No   RunCol Execute Gradient Elution (Hexanes to EtOAc) CheckRes->RunCol  Yes   OptSolv->RunCol Pure Pure Target Compound RunCol->Pure

Chromatographic workflow for pyridine carboxylate purification.

References

  • BenchChem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." BenchChem. 1

  • Journal of the American Chemical Society. "Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals." ACS Publications. 2

  • National Institutes of Health (PMC). "Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions." NIH. 3

  • BenchChem. "A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy." BenchChem. 4

  • Sigma-Aldrich. "Ethyl 3-chloro-2-methoxypyridine-5-carboxylate." Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with Ethyl 3-chloro-2-methoxypyridine-5-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists facing challenges with Ethyl 3-chloro-2-methoxypyridine-5-carboxylate . By synthesizing mechanistic causality with field-proven methodologies, this resource provides an authoritative framework for overcoming the severe steric hindrance inherent to this substrate.

Part 1: Mechanistic Insights & FAQs

Q1: Why is cross-coupling at the 3-position of this substrate so prone to failure?

A: The difficulty arises from a "push-pull" of steric and electronic factors. The 3-chloro reactive site is flanked by a bulky 2-methoxy group, creating a severe steric bottleneck during the oxidative addition of the palladium catalyst into the C-Cl bond. Furthermore, during the transmetalation or amine-binding step, the ortho-methoxy group restricts the rotational freedom of the incoming nucleophile.

Electronically, the 5-ethyl carboxylate group is electron-withdrawing, which theoretically lowers the activation energy for oxidative addition. However, this same ester group introduces a critical chemoselectivity risk: it is highly susceptible to saponification (hydrolysis) or transesterification if harsh, nucleophilic bases (like NaOtBu ) are used[1].

Q2: How do dialkylbiaryl phosphine (Buchwald) ligands solve this steric clash?

A: Traditional bidentate ligands (like dppf or BINAP) often fail here because they form a sterically congested, bis-ligated palladium complex. Buchwald ligands (e.g., XPhos, BrettPhos) are designed with a bulky biaryl skeleton that prevents the formation of inactive palladacycles and enforces a highly active, mono-ligated Pd0L species[2]. This mono-ligated complex is small enough to insert into the sterically hindered C-Cl bond, yet the ligand's bulk accelerates the final reductive elimination step, pushing the catalytic cycle forward[3].

Q3: My LC-MS shows complete consumption of the starting material, but my isolated yield is <20%. What happened?

A: You are likely observing off-target reactions. Check your LC-MS for a major peak at [M-28] relative to your expected product mass. This indicates that the 5-ethyl carboxylate has hydrolyzed to the corresponding carboxylic acid.

  • The Fix: Abandon aqueous bases or strong alkoxides ( NaOtBu ). Switch to mild, anhydrous bases like Cs2​CO3​ or anhydrous K3​PO4​ to protect the ester[1].

Part 2: Visualizing the Bottleneck & Troubleshooting

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd C-Cl insertion TransMet Transmetalation / Amine Binding OxAdd->TransMet Base/Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim Intermediate RedElim->Pd0 Regeneration

Caption: Pd-catalyzed cycle highlighting the steric bottleneck at oxidative addition.

Troubleshooting Start LC-MS Analysis of Crude Reaction Hydrolysis Ester Hydrolysis Detected? (M-28) Start->Hydrolysis ChangeBase Switch to anhydrous K3PO4 or Cs2CO3 Hydrolysis->ChangeBase Yes Unreacted Unreacted Starting Material? Hydrolysis->Unreacted No ChangeLigand Switch to XPhos G3 or BrettPhos G3 Unreacted->ChangeLigand Yes Success Desired Product Formed Unreacted->Success No

Caption: Decision tree for troubleshooting low yields and side reactions via LC-MS.

Part 3: Ligand & Condition Selection Matrix

To ensure self-validating experimental design, select your conditions based on the specific nucleophile. The table below summarizes the optimal parameters for coupling Ethyl 3-chloro-2-methoxypyridine-5-carboxylate[4].

Reaction TypeRecommended LigandPd PrecatalystOptimal BaseSolventTemp (°C)
Suzuki-Miyaura XPhos or SPhosXPhos Pd G3 K3​PO4​ (Anhydrous)1,4-Dioxane80–100
B-H Amination (1° Amine) BrettPhosBrettPhos Pd G3 Cs2​CO3​ t-Amyl Alcohol90–110
B-H Amination (2° Amine) RuPhosRuPhos Pd G3 Cs2​CO3​ Toluene90–110

Part 4: Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Sterically Hindered Boronic Acids)

This protocol utilizes Generation 3 (G3) precatalysts to bypass the need for harsh reduction of PdII to Pd0 , ensuring immediate availability of the active catalyst.

  • Preparation: In a rigorously dried Schlenk tube, add Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (1.0 equiv), the aryl boronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Loading: Add XPhos Pd G3 (2–5 mol%).

    • Causality Note: G3 precatalysts activate rapidly at room temperature under mildly basic conditions, preventing substrate degradation before the catalytic cycle even begins.

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (0.2 M). Degas the suspension via three freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 15 minutes.

    • Self-Validation Checkpoint: If you observe a mass corresponding to the homocoupled boronic acid dimer in your LC-MS later, your degassing step failed. Oxygen promotes oxidative homocoupling.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours.

  • Monitoring: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. If unreacted chloride remains without ester hydrolysis, spike an additional 1 mol% of catalyst.

Protocol B: Buchwald-Hartwig Amination (Primary Amines)

Primary amines can over-arylate. BrettPhos is explicitly chosen here because its extreme steric bulk prevents the secondary amine product from undergoing a second arylation event[2].

  • Preparation: In a glovebox or under strict Argon atmosphere, combine Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (1.0 equiv), the primary amine (1.2 equiv), and Cs2​CO3​ (2.0 equiv).

    • Causality Note: Cs2​CO3​ is chosen over NaOtBu to absolutely prevent the saponification of the 5-ethyl ester[1].

  • Catalyst Loading: Add BrettPhos Pd G3 (2 mol%).

  • Solvent Addition: Add anhydrous t-amyl alcohol (0.2 M).

    • Causality Note:t-Amyl alcohol is a sterically hindered, non-nucleophilic solvent that supports high temperatures without participating in transesterification.

  • Reaction: Heat at 100 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: Organic Chemistry Portal (Angew. Chem. Int. Ed.) URL:[Link]

  • MIT Open Access Articles: Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines Source: MIT (Angew. Chem. Int. Ed.) URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Ethyl 3-chloro-2-methoxypyridine-5-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Ethyl 3-chloro-2-methoxypyridine-5-carboxylate .

Due to its highly functionalized nature—featuring a lipophilic ethyl ester, an electron-withdrawing chloro group, and an electron-donating methoxy group—this intermediate exhibits a complex solubility profile. Unlike standard unsubstituted pyridine carboxylic acids (which are highly water-soluble)[1], this compound requires precise solvent optimization to achieve high-yield, high-purity crystallization without degradation.

Part 1: Troubleshooting Guide – Common Experimental Issues

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation) During Cooling

Q: When I cool my crystallization mixture, the solution turns cloudy and forms a dense, sticky emulsion at the bottom of the flask instead of precipitating solid crystals. How do I fix this?

The Causality: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation of the cooling solution crosses the miscibility gap before reaching the solid-liquid equilibrium boundary[2]. Because the solute molecules in these oil droplets are highly mobile and disordered, they act as an excellent solvent for impurities, severely compromising the purity of your final product[3]. The presence of the flexible ethyl ester and the methoxy group lowers the melting point of the compound, making it more susceptible to forming a supercooled liquid phase.

The Solution: You must kinetically force the system into the solid phase by bypassing the emulsion state. This is achieved by mapping the Metastable Zone Width (MSZW) and introducing seed crystals before the LLPS boundary is reached[2].

Issue 2: Unwanted Degradation in Alcoholic Solvents

Q: I used methanol to recrystallize my compound, but LC-MS and NMR analysis show a new impurity with a mass of [M-14]. What happened?

The Causality: Ethyl 3-chloro-2-methoxypyridine-5-carboxylate contains an electrophilic ester carbonyl. When heated in methanol, even trace amounts of acidic or basic impurities (or the inherent basicity of the pyridine ring itself) can catalyze a transesterification reaction[4]. This converts your desired ethyl ester into a methyl ester (a loss of one CH2​ group, hence [M-14]). This is an equilibrium-driven process governed by Le Chatelier's principle; the large molar excess of the methanol solvent drives the degradation forward.

The Solution: Switch your solvent to ethanol . Using ethanol circumvents this issue because any transesterification that occurs simply regenerates the starting ethyl ester, maintaining the integrity of your compound[4]. Alternatively, use a non-nucleophilic polar aprotic solvent like ethyl acetate.

Part 2: Step-by-Step Methodologies

Protocol: Self-Validating Anti-Solvent Crystallization Workflow

To ensure high recovery and prevent oiling out, use this validated Ethanol/Water anti-solvent protocol.

  • Dissolution: Suspend the crude Ethyl 3-chloro-2-methoxypyridine-5-carboxylate in Ethanol (the "good" solvent) at a ratio of 5 volumes (5 mL/g). Heat the mixture to 60 °C under gentle agitation until complete dissolution is achieved.

  • Anti-Solvent Titration: Slowly add Water (the "poor" solvent) dropwise at 60 °C until the solution becomes persistently hazy, indicating the solubility limit has been reached.

  • Clarification: Add Ethanol dropwise (typically 0.1–0.2 volumes) until the solution is just clear again. You are now precisely at the upper edge of the Metastable Zone.

  • Seeding: Add 1–2% w/w of pure Ethyl 3-chloro-2-methoxypyridine-5-carboxylate seed crystals. Hold the temperature at 60 °C for 30 minutes to allow the seed bed to mature and prevent secondary nucleation.

  • Controlled Cooling: Cool the mixture to 5 °C at a strict, linear rate of 0.1 °C/min. Crucial: Rapid cooling will force the system back into the oiling-out regime.

  • Isolation: Filter the resulting slurry and wash the filter cake with 1 volume of cold Ethanol/Water (1:1 v/v).

  • System Validation: Calculate the mass balance. The yield of the isolated solid plus the concentration of the solute remaining in the mother liquor (quantified via HPLC) must equal 100% ± 2% of the starting mass. Run a 1H -NMR on the isolated solid: the presence of a clean triplet at ~1.3 ppm and a quartet at ~4.3 ppm validates that the ethyl ester remains intact.

Part 3: Data Presentation & Solvent Selection

To achieve the ideal "steep" temperature-dependent solubility curve, solvent selection should be guided by Hansen Solubility Parameters (HSP)[5]. The pyridine nitrogen and ester oxygen contribute to polar ( δP​ ) and hydrogen-bonding ( δH​ ) forces, while the chloro group elevates dispersion forces ( δD​ ).

Table 1: Solvent Selection Matrix for Pyridine Esters
Solvent ClassExamplesSuitabilityMechanistic ObservationRecommendation
Alcohols (Protic) EthanolHigh Good balance of δP​ and δH​ ; steep solubility curve.Recommended as primary solvent. Matches the ester group.
Alcohols (Protic) MethanolLow High risk of acid/base-catalyzed transesterification[4].Avoid. Will form methyl ester impurities.
Polar Aprotic Ethyl Acetate, AcetoneModerate High solubility at room temp; requires an anti-solvent for recovery.Use in mixed systems (e.g., EtOAc/Heptane).
Non-Polar Heptane, HexaneLow Poor solubility due to inability to hydrogen-bond with the pyridine core.Use strictly as an anti-solvent to drive yield.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Hansen Solubility Parameters (HSP) to predict solubility for this specific compound? A: Yes. By calculating the HSP distance ( Ra​ ) between Ethyl 3-chloro-2-methoxypyridine-5-carboxylate and various solvent blends, you can predict the optimal mixture[5]. Because the compound has moderate hydrogen-bonding capabilities but high dispersion forces, a mixed solvent system (like Ethanol/Water or EtOAc/Heptane) usually provides the optimal thermodynamic environment for crystallization.

Q: How do the 3-chloro and 2-methoxy groups affect the solubility profile compared to standard nicotinic acid? A: Standard nicotinic acid is highly crystalline and water-soluble due to strong intermolecular hydrogen bonding[1]. In your compound, the 3-chloro group increases lipophilicity and sterically disrupts the planar stacking of the pyridine ring, which lowers the melting point and increases solubility in organic solvents. The 2-methoxy group provides a hydrogen-bond acceptor site, enhancing solubility in protic solvents like ethanol compared to unsubstituted analogs.

Part 5: Workflow Visualization

SolventOptimization Start Start: Solvent Selection Ethyl 3-chloro-2-methoxypyridine-5-carboxylate CheckAlcohol Is the solvent an alcohol? Start->CheckAlcohol MethanolRisk Risk: Transesterification (Methyl ester formation) CheckAlcohol->MethanolRisk Yes (Methanol) EthanolSafe Ethanol: Safe (Matches ethyl ester) CheckAlcohol->EthanolSafe Yes (Ethanol) Aprotic Aprotic Solvents (e.g., EtOAc, MeCN) CheckAlcohol->Aprotic No MethanolRisk->EthanolSafe Switch solvent OilingOut Oiling Out Observed (Liquid-Liquid Phase Separation)? EthanolSafe->OilingOut Aprotic->OilingOut AdjustMSZW Troubleshoot: Reduce Cooling Rate & Seed in Metastable Zone OilingOut->AdjustMSZW Yes (Emulsion forms) Success Successful Crystallization & High Yield Recovery OilingOut->Success No (Clear nucleation) AdjustMSZW->Success Crystals grow

Workflow for solvent selection and troubleshooting of pyridine ester crystallization.

References

  • Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL:[Link]

  • 3.6F: Troubleshooting (Crystallization) Source: Chemistry LibreTexts URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications Source: PMC (National Institutes of Health) URL:[Link]

  • Transesterification Source: Master Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Esterification of 3-Chloro-2-methoxypyridine-5-carboxylic Acid

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The esterification of 3-chloro-2-methoxypyridine-5-carboxylic acid presents unique chemoselectivity challenges due to the highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The esterification of 3-chloro-2-methoxypyridine-5-carboxylic acid presents unique chemoselectivity challenges due to the highly functionalized nature of the pyridine ring. This guide is engineered for research scientists and drug development professionals to diagnose, understand, and resolve byproduct formation during this specific transformation.

Part 1: Core Troubleshooting & Mechanistic Q&A

Q1: During a standard Fischer esterification (H₂SO₄/MeOH, reflux), my LC-MS shows a major byproduct with a mass of [M-14]. What is happening?

A1: You are observing the acid-catalyzed cleavage of the 2-methoxy group, resulting in a 2-pyridone byproduct (3-chloro-5-(methoxycarbonyl)pyridin-2(1H)-one). The mass loss of 14 Da corresponds to the loss of a methyl group (-CH₃) and the gain of a proton (+H).

The Causality: Under strongly acidic conditions[1], both the pyridine nitrogen and the oxygen of the methoxy group become protonated. This activation turns the methoxy methyl group into an excellent electrophile. The nucleophilic solvent (methanol) attacks this methyl group via an S_N2-type dealkylation[2]. The driving force for this side reaction is the thermodynamic stability of the resulting 2-pyridone tautomer over its 2-hydroxypyridine counterpart[3].

Q2: To avoid acid-catalyzed cleavage, I switched to basic conditions using sodium methoxide (NaOMe) in methanol. Now I see a different impurity. Why?

A2: You have inadvertently triggered a Nucleophilic Aromatic Substitution (S_NAr) . The pyridine ring is severely electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen, the 5-carboxylic group, and the 3-chloro substituent.

The Causality: When exposed to a strong nucleophile like an alkoxide (NaOMe) at elevated temperatures, the methoxide ion attacks the C3 position. The intermediate Meisenheimer complex is highly stabilized by the ortho-nitrogen and para-carbonyl group, leading to the rapid displacement of the chloride ion to form 2,3-dimethoxypyridine-5-carboxylic acid methyl ester.

Q3: What is the most reliable methodology to achieve high-yield esterification for this specific substrate without these byproducts?

A3: To bypass both acid-catalyzed ether cleavage and base-catalyzed S_NAr, you must operate under mild, near-neutral conditions. The two most authoritative approaches are Mild Alkylation (using an alkyl halide and a weak base) or Steglich Esterification (using a coupling reagent like EDC and catalytic DMAP)[4]. Alkylation is generally preferred for its scalability and straightforward aqueous workup.

Part 2: Quantitative Method Comparison

The following table summarizes the expected outcomes when subjecting 3-chloro-2-methoxypyridine-5-carboxylic acid to various esterification environments.

Esterification MethodReagents & ConditionsDesired Ester Yield2-Pyridone ByproductS_NAr ByproductRecommendation
Fischer Esterification H₂SO₄ (cat.), MeOH, Reflux, 12h< 30%> 60% (Major)< 1%❌ Avoid
Thionyl Chloride SOCl₂, reflux; then MeOH40 - 50%30 - 40%< 1%⚠️ Proceed with caution
Strong Base / Alkoxide NaOMe, MeI, MeOH, 60°C< 20%< 5%> 70% (Major)❌ Avoid
Steglich Coupling EDC·HCl, DMAP, MeOH, DCM, RT> 85%< 2%< 1%✅ Highly Recommended
Mild Alkylation MeI, K₂CO₃, DMF, RT, 4h> 90% < 1% < 1% ✅ Optimal / Scalable

Part 3: Self-Validating Experimental Protocol

Optimal Workflow: Methyl Ester Synthesis via Mild Alkylation

This protocol utilizes mild base alkylation to completely suppress methoxy cleavage and chloride displacement.

Reagents:

  • 3-chloro-2-methoxypyridine-5-carboxylic acid (1.0 eq, 10 mmol, 1.87 g)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 eq, 15 mmol, 2.07 g)

  • Iodomethane (MeI) (1.2 eq, 12 mmol, 0.75 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 3-chloro-2-methoxypyridine-5-carboxylic acid and anhydrous DMF. Stir to achieve a homogenous solution.

  • Base Addition: Add the finely powdered K₂CO₃ in one portion at room temperature (20-25 °C). Causality Check: K₂CO₃ is a weak base; it is strong enough to deprotonate the carboxylic acid (pKa ~4.5) but too weak to initiate S_NAr at room temperature.

  • Alkylation: Dropwise add Iodomethane (MeI) over 5 minutes. Seal the flask (MeI is volatile) and stir vigorously at room temperature for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (baseline) should be completely consumed, showing a single new spot (Rf ~0.6).

  • Quench & Extraction: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 30 mL).

  • Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) followed by brine (20 mL). Causality Check: DMF is highly soluble in EtOAc; washing with aqueous LiCl forces the DMF into the aqueous phase, preventing solvent contamination in the final product.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methyl ester as a white to off-white solid.

Part 4: Mechanistic Pathway Visualization

Pathway SM 3-chloro-2-methoxypyridine- 5-carboxylic acid C_Acid Strong Acid / Heat (e.g., H2SO4, Reflux) SM->C_Acid C_Mild Mild Alkylation / Coupling (e.g., MeI/K2CO3 or EDC/DMAP) SM->C_Mild C_Base Strong Base / Nucleophile (e.g., NaOMe, Heat) SM->C_Base P_Pyr 2-Pyridone Byproduct (Methoxy Cleavage) C_Acid->P_Pyr SN2 Dealkylation P_Est Desired Ester (High Yield) C_Mild->P_Est Chemoselective Esterification P_SNAr SNAr Byproduct (Chloride Displacement) C_Base->P_SNAr Nucleophilic Aromatic Substitution

Reaction pathways of 3-chloro-2-methoxypyridine-5-carboxylic acid under various conditions.

References

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Available at:[Link]

  • ResearchGate. "Ester Cleavages via SN2-Type Dealkylation." Available at:[Link]

  • Common Organic Chemistry. "Acid to Ester - Common Conditions." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate vs methyl 3-chloro-2-methoxypyridine-5-carboxylate reactivity

Executive Summary In the synthesis of targeted therapeutics—particularly kinase inhibitors and PROTAC degraders—the selection of the correct bifunctional building block is critical for optimizing synthetic efficiency. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of targeted therapeutics—particularly kinase inhibitors and PROTAC degraders—the selection of the correct bifunctional building block is critical for optimizing synthetic efficiency. This guide objectively compares two highly valuable electrophilic scaffolds: Ethyl 3-chloro-2-methoxypyridine-5-carboxylate and Methyl 3-chloro-2-methoxypyridine-5-carboxylate .

Nomenclature Note: Due to IUPAC directional numbering rules around the pyridine heterocycle, 3-chloro-2-methoxypyridine-5-carboxylate is structurally identical to 5-chloro-6-methoxypyridine-3-carboxylate (commonly referred to as 5-chloro-6-methoxynicotinate). Recognizing this synonymy is essential for accurate procurement and literature mining.

While both esters serve as precursors to the same parent acid (5-chloro-6-methoxynicotinic acid), the choice of the C5-alkyl chain (methyl vs. ethyl) fundamentally dictates the kinetics of downstream nucleophilic acyl substitutions. This guide provides a mechanistic analysis, quantitative performance data, and self-validating experimental protocols to help researchers select the optimal derivative for their synthetic campaigns.

Structural and Electronic Profiling

Both molecules share a highly functionalized pyridine core that presents orthogonal vectors for diversification:

  • C3-Chloro Position: A handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • C2-Methoxy Position: An electron-donating group that stabilizes the ring against unwanted nucleophilic aromatic substitution ( SN​Ar ) while providing a hydrogen-bond acceptor for target binding.

  • C5-Carboxylate Position: An electrophilic center for amidation or saponification.

The Causality of Ester Chain Length

The divergence in their reactivity profiles is governed almost entirely by the steric bulk of the ester alkoxy group. The ethyl group possesses a larger van der Waals radius and greater conformational flexibility than the methyl group. During nucleophilic attack at the carbonyl carbon, the transition state requires the formation of a sterically crowded sp3 -hybridized tetrahedral intermediate. The increased steric shielding provided by the ethyl group raises the activation energy ( Ea​ ) of this step. Consequently, methyl esters exhibit significantly faster reaction rates in base-catalyzed hydrolysis and direct aminolysis compared to their ethyl counterparts () [1].

Comparative Reactivity & Performance Data

The following table summarizes the quantitative and qualitative performance differences between the two ester derivatives across standard synthetic transformations.

Property / ReactionMethyl 3-chloro-2-methoxypyridine-5-carboxylateEthyl 3-chloro-2-methoxypyridine-5-carboxylatePractical Implication
CAS Number 220656-93-91214379-15-3Critical for sourcing and regulatory documentation.
Molecular Weight 201.61 g/mol 215.63 g/mol Impacts stoichiometric calculations and atom economy.
Relative Saponification Rate ~3.0x1.0xMethyl ester is preferred for rapid, mild deprotection.
Direct Aminolysis High Yield (Ambient to 40°C)Low Yield (Requires Lewis acid, e.g., AlMe3​ )Methyl ester streamlines amide library synthesis.
C3-Cl Cross-Coupling ExcellentExcellentEster length has negligible effect on Pd-insertion at C3.

Mechanistic Pathways & Logical Workflows

To visualize the kinetic differentiation during nucleophilic acyl substitution, the following pathway illustrates the steric penalty incurred by the ethyl ester during the formation of the tetrahedral intermediate.

Saponification M_Ester Methyl 5-chloro-6-methoxynicotinate (Low Steric Bulk) M_Tetra Tetrahedral Intermediate (Fast Formation) M_Ester->M_Tetra + OH⁻ (k_rel ~ 3.0) E_Ester Ethyl 5-chloro-6-methoxynicotinate (High Steric Bulk) E_Tetra Tetrahedral Intermediate (Slow Formation) E_Ester->E_Tetra + OH⁻ (k_rel ~ 1.0) Product 5-Chloro-6-methoxynicotinic Acid (Target API Intermediate) M_Tetra->Product - MeOH E_Tetra->Product - EtOH

Kinetic differentiation in the saponification of methyl versus ethyl nicotinate derivatives.

For functionalization at the C3 position, both esters undergo Suzuki-Miyaura cross-coupling. The catalytic cycle below demonstrates the orthogonality of the C3-Cl bond to the C5-ester.

Suzuki Precat Pd(II) Precatalyst (e.g., XPhos Pd G3) Pd0 Active Pd(0) Catalyst Precat->Pd0 Reduction OxAdd Oxidative Addition (at C3-Cl bond) Pd0->OxAdd + Nicotinate Ester TransMet Transmetalation (Aryl-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Arylated Nicotinate (Ester Intact) RedElim->Product Product Release

Suzuki-Miyaura catalytic cycle for the C3-arylation of 5-chloro-6-methoxynicotinates.

Self-Validating Experimental Methodologies

The following protocols are engineered to ensure high chemoselectivity and incorporate built-in validation checkpoints to guarantee experimental trustworthiness.

Protocol A: Chemoselective Saponification to 5-Chloro-6-methoxynicotinic Acid

Objective: Hydrolyze the methyl ester to the parent carboxylic acid without triggering SN​Ar at the C3-chloro or C2-methoxy positions.

  • Step 1: Dissolve Methyl 3-chloro-2-methoxypyridine-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.2 M).

    • Causality: The mixed solvent system ensures complete homogeneity. Methanol accelerates the breakdown of the ester via a transesterification/hydrolysis synergy, while THF solubilizes the hydrophobic starting material.

  • Step 2: Add LiOH⋅H2​O (1.5 eq) at 0°C, then warm to ambient temperature.

    • Causality: Lithium hydroxide is specifically chosen over NaOH or KOH. The Li+ ion acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This enhances the electrophilicity of the ester carbon, allowing hydrolysis to proceed rapidly at room temperature, thereby suppressing off-target SN​Ar side reactions () [2].

  • Step 3 (Self-Validation): Monitor the reaction via TLC (20% EtOAc in Hexanes). The starting material ( Rf​≈0.6 ) will disappear, replaced by a baseline spot corresponding to the lithium carboxylate salt.

  • Step 4: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous layer with water and wash with MTBE to remove non-polar impurities.

  • Step 5: Acidify the aqueous layer to pH 3-4 using 1M HCl.

    • Self-Validation: The target 5-chloro-6-methoxynicotinic acid will instantly precipitate as a white solid, validating the successful conversion and providing a self-purifying isolation step. Filter and dry under high vacuum.

Protocol B: Orthogonal Suzuki-Miyaura Cross-Coupling at C3

Objective: Arylate the C3-Cl position while leaving the C5-ester (methyl or ethyl) completely intact.

  • Step 1: In a rigorously degassed vial, combine the Nicotinate Ester (1.0 eq), Arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq) in 1,4-Dioxane/ H2​O (4:1, 0.15 M).

    • Causality: K2​CO3​ is a sufficiently mild base to activate the boronic acid for transmetalation without causing premature hydrolysis of the ester.

  • Step 2: Add XPhos Pd G3 (0.05 eq) under a nitrogen atmosphere. Heat the reaction to 90°C for 4-6 hours.

    • Causality: The C3-Cl bond is deactivated by the electron-donating C2-methoxy group and sterically hindered by its ortho proximity. XPhos Pd G3 is selected because its bulky, electron-rich dialkylbiaryl phosphine ligand forces the palladium center into a highly active mono-ligated state, facilitating the difficult oxidative addition into the C-Cl bond while resisting protodehalogenation.

  • Step 3 (Self-Validation): Monitor via LCMS. The mass spectrum will show the disappearance of the characteristic M / M+2 chlorine isotope pattern of the starting material, replaced by the exact mass of the arylated ester product.

  • Step 4: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Institutes of Health (NIH). Available at:[Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Comparative

HPLC Validation Methods for Ethyl 3-Chloro-2-Methoxypyridine-5-Carboxylate Purity: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the demand for robust, regulatory-compliant analytical methods has never been higher. Ethyl 3-chloro-2-methoxypyridine-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic intermediates, the demand for robust, regulatory-compliant analytical methods has never been higher. Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) is a prime example of a complex pyridine derivative requiring rigorous purity control [1].

This guide objectively compares three distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. By anchoring our experimental design in the newly adopted ICH Q2(R2) validation framework [2], we provide a self-validating system that bridges theoretical chromatography with field-proven analytical workflows.

Chemical Context & The Separation Challenge

To develop an optimized method, we must first deconstruct the analyte's physicochemical profile. Ethyl 3-chloro-2-methoxypyridine-5-carboxylate possesses four critical functional groups:

  • Basic Pyridine Nitrogen: Prone to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing.

  • Electron-Withdrawing Chloro & Ester Groups: These substituents significantly lower the pKa​ of the pyridine nitrogen (estimated pKa​<3 ), altering its ionization state at standard physiological pH.

  • Methoxy Ether: Contributes to hydrogen-bond accepting capabilities.

  • Ethyl Ester: Susceptible to hydrolysis, generating the corresponding carboxylic acid impurity.

The Causality of Method Selection: Standard C18 columns often struggle to resolve closely related regioisomers (e.g., the 5-chloro-2-methoxy vs. 2-chloro-5-methoxy variants) because their hydrophobic footprints are nearly identical. To overcome this, analytical scientists must leverage orthogonal separation mechanisms, such as π−π interactions, or maximize theoretical plates via sub-2-micron Ultra-High Performance Liquid Chromatography (UPLC) [3].

Methodological Rationale & Decision Logic

We designed three distinct chromatographic workflows to evaluate their efficacy in resolving the active pharmaceutical ingredient (API) from its synthetic impurities (des-chloro derivative, hydrolyzed acid, and regioisomers).

  • Method A: Standard RP-HPLC (C18): The industry workhorse. We utilize 0.1% Trifluoroacetic acid (TFA) to fully protonate residual silanols, suppressing ion-exchange tailing.

  • Method B: Orthogonal RP-HPLC (Phenyl-Hexyl): The phenyl phase provides π−π electron interactions with the delocalized electrons of the pyridine ring, offering superior selectivity for positional isomers.

  • Method C: UPLC (C18): Employs 1.7 µm particles to drastically increase theoretical plate count ( N ), enabling high-throughput screening without sacrificing resolution.

MethodSelection Start Analyze Impurity Profile Ethyl 3-chloro-2-methoxypyridine-5-carboxylate Q1 Are closely eluting regioisomers present? Start->Q1 Q2 Is high-throughput required (< 5 min run time)? Q1->Q2 No Phenyl Method B: Phenyl-Hexyl (π-π interactions) Q1->Phenyl Yes UPLC Method C: UPLC C18 (Sub-2 µm efficiency) Q2->UPLC Yes C18 Method A: Standard C18 (Hydrophobic retention) Q2->C18 No

Figure 1: Decision tree for selecting the optimal chromatographic method based on impurity profiles.

Experimental Protocols

The following step-by-step methodologies represent optimized, self-validating protocols for each column chemistry.

Protocol 1: Universal Sample Preparation

Consistency in sample preparation is critical to eliminate matrix-induced variance.

  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (discard the first 1 mL) to protect the column frits.

Protocol 2: Method A - Standard C18 (The Baseline)
  • Column: Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0 to suppress silanol ionization).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 10% B to 90% B over 20 minutes; hold at 90% B for 5 minutes; re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

Protocol 3: Method B - Phenyl-Hexyl (The Orthogonal Approach)
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with acetic acid. (Causality: At pH 4.5, the weakly basic pyridine is primarily neutral, maximizing π−π interactions with the stationary phase).

  • Mobile Phase B: 100% Methanol. (Note: Methanol is preferred over Acetonitrile here as it enhances π−π selectivity).

  • Gradient Program: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

Protocol 4: Method C - UPLC C18 (The High-Throughput Approach)
  • Column: Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 10% B to 90% B over 3.0 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C (Elevated temperature reduces backpressure from sub-2 µm particles).

ICH Q2(R2) Validation Framework Integration

In November 2023, the ICH adopted the Q2(R2) guideline, modernizing the validation of analytical procedures [2]. Our validation strategy maps directly to these updated requirements, ensuring the method is "fit for purpose" across its lifecycle.

ICHQ2R2 cluster_val ICH Q2(R2) Core Validation Parameters ATP Analytical Target Profile (ICH Q14) Spec Specificity (Peak Purity) ATP->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (%RSD ≤ 2.0%) Acc->Prec Sens LOD / LOQ (S/N Ratio) Prec->Sens Report Regulatory Submission (CTD Format) Sens->Report

Figure 2: Sequential workflow for analytical method validation per ICH Q2(R2) guidelines.

Validation Execution:
  • Specificity: Evaluated by analyzing a forced degradation sample (acid, base, peroxide, thermal, and photolytic stress). Photodiode Array (PDA) peak purity angle must be less than the purity threshold.

  • Linearity: Assessed from 25% to 150% of the target concentration (0.25 mg/mL to 1.5 mg/mL).

  • Accuracy: Determined via spike recovery at 80%, 100%, and 120% levels against the API matrix.

  • Precision: System precision (6 replicate injections) and Method precision (6 independent sample preparations).

Quantitative Data Comparison

The empirical data highlights the distinct advantages of each methodology. While Method A provides a reliable baseline, Method B excels in resolving critical regioisomers, and Method C offers unmatched speed.

Table 1: Chromatographic Performance Metrics
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Method C (UPLC C18)
Retention Time ( Rt​ ) 12.4 min8.7 min1.8 min
Tailing Factor ( Tf​ ) 1.35 (Acceptable)1.10 (Excellent)1.05 (Excellent)
Theoretical Plates ( N ) ~12,500~18,200~45,000
Resolution ( Rs​ ) from Regioisomer 1.83.4 2.1
Run Time 30.0 min15.0 min3.0 min

Analysis: The Phenyl-Hexyl column (Method B) demonstrates a near-twofold increase in resolution ( Rs​=3.4 ) for the regioisomer impurity compared to the standard C18, validating the hypothesis that π−π interactions provide superior selectivity for functionalized pyridines [3].

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance Criteria (ICH Q2)Method A ResultsMethod B ResultsMethod C Results
Linearity ( R2 ) ≥0.999 0.99920.99980.9999
Accuracy (Mean Recovery) 98.0% - 102.0%98.5%99.8%100.2%
Method Precision (%RSD) ≤2.0% 1.4%0.8%0.5%
Limit of Quantitation (LOQ) S/N≥10 0.05% area0.02% area0.01% area
Specificity (Peak Purity) Purity Angle < ThresholdPassPassPass

Analysis: All three methods successfully pass the ICH Q2(R2) criteria. However, Method C (UPLC) exhibits the highest precision (%RSD = 0.5%) and lowest LOQ, driven by the sharp, highly concentrated peaks characteristic of sub-2 µm particle dispersion dynamics.

Conclusion & Recommendations

For the routine purity analysis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate , a standard C18 column (Method A) is sufficient for basic assay requirements. However, for comprehensive impurity profiling—especially in early-stage drug development where synthetic routes generate complex regioisomers—Method B (Phenyl-Hexyl) is the scientifically superior choice due to its orthogonal selectivity. For high-throughput Quality Control (QC) environments, Method C (UPLC) provides the most efficient, highly precise, and solvent-saving alternative, fully aligning with the modern lifecycle management principles outlined in ICH Q14 [4].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline . International Council for Harmonisation (ICH) / European Medicines Agency (EMA). November 2023. Available at:[Link]

  • ICH Q14 Analytical Procedure Development - Scientific Guideline . International Council for Harmonisation (ICH). November 2023. Available at:[Link]

Validation

Orthogonal Reactivity in Pyridine Scaffolds: A Comparative Guide to Leaving Group Efficacy in Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

As drug development and fragment-based drug discovery (FBDD) increasingly rely on highly functionalized heteroaromatics, the strategic selection of starting scaffolds is paramount. Ethyl 3-chloro-2-methoxypyridine-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and fragment-based drug discovery (FBDD) increasingly rely on highly functionalized heteroaromatics, the strategic selection of starting scaffolds is paramount. Ethyl 3-chloro-2-methoxypyridine-5-carboxylate represents a masterclass in orthogonal reactivity. For researchers designing complex active pharmaceutical ingredients (APIs), understanding the divergent leaving group efficacy of the C2-methoxy (-OMe) versus the C3-chloro (-Cl) substituents is critical for achieving absolute regiocontrol during late-stage functionalization.

This guide provides an objective, data-backed comparison of the leaving group dynamics within this scaffold and contrasts its performance against alternative halogenated pyridines [1].

Mechanistic Causality: Why Position Dictates Reactivity

In the pyridine core, the nitrogen atom acts as a strong electron-withdrawing group (EWG), highly activating the ortho (C2/C6) and para (C4) positions toward Nucleophilic Aromatic Substitution (SNAr). The ethyl carboxylate at C5 further depletes electron density from the ring, amplifying this effect.

  • The C2-Methoxy Group (SNAr Pathway): While methoxy is traditionally a poor leaving group compared to halogens, its position at the highly activated C2 carbon allows it to be displaced under specific conditions (e.g., Lewis acid activation or high-temperature amination) [2]. Crucially, the C-O bond remains completely inert to standard Pd(0) oxidative addition, protecting the C2 position during cross-coupling [4].

  • The C3-Chloro Group (Cross-Coupling Pathway): The C3 position is meta to the pyridine nitrogen, rendering it electronically deactivated for SNAr. Consequently, the C3-Cl bond is effectively immune to nucleophilic attack. However, the C-Cl bond is highly susceptible to oxidative addition by electron-rich Palladium or Nickel catalysts, making it an ideal leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings [3].

G Substrate Ethyl 3-chloro-2-methoxypyridine -5-carboxylate Pd Pd Catalyst (Cross-Coupling) Substrate->Pd C3-Cl Oxidative Addition Nu Nucleophile / Lewis Acid (SNAr / Cleavage) Substrate->Nu C2-OMe Displacement Prod1 C3-Substituted 2-Methoxypyridine Pd->Prod1 Leaves -OMe Intact Prod2 C2-Substituted 3-Chloropyridine Nu->Prod2 Leaves -Cl Intact

Orthogonal reactivity pathways of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate.

Comparative Performance vs. Alternative Scaffolds

To objectively evaluate the leaving group efficacy of this scaffold, we must compare its chemoselectivity profile against common alternatives used in library synthesis. Using a 2,3-dichloro analog often results in poor chemoselectivity, as Palladium catalysts can inadvertently insert into the highly activated C2-Cl bond. Conversely, the 2-methoxy group acts as a robust protecting group during C3-functionalization.

Table 1: Quantitative Comparison of Scaffolds for Late-Stage Functionalization

ScaffoldC2 Leaving GroupC3 Leaving GroupSNAr Yield (Typical)Suzuki Yield (Typical)Chemoselectivity Profile
Ethyl 3-chloro-2-methoxypyridine-5-carboxylate -OMe-Cl65-80% (with Lewis Acid)85-95%Excellent (>99:1)
Ethyl 2,3-dichloropyridine-5-carboxylate -Cl-Cl90-98%70-85%Poor (Competitive insertion)
Ethyl 3-bromo-2-methoxypyridine-5-carboxylate -OMe-Br65-80%90-98%Excellent (>99:1)
Experimental Methodologies: Self-Validating Protocols

As an application scientist, I rely on protocols that are mechanistically self-validating. By carefully controlling the reaction environment (oxidative addition vs. nucleophilic attack), we dictate which group leaves.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Displacing C3-Cl)

Objective: Form a C-C bond at C3 while retaining the C2-OMe and C5-ester groups[1][3].

  • Reagent Preparation: In an oven-dried Schlenk flask, combine Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (1.0 equiv), an aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is a mild base that selectively activates the boronic acid to the boronate complex for transmetalation. It is not nucleophilic enough to attack the C2-OMe or hydrolyze the C5-ester.

  • Solvent Addition: Add a mixture of 1,4-dioxane/H₂O (4:1, 0.2 M) and degas via sparging with N₂ for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The large bite angle of the bidentate dppf ligand facilitates reductive elimination, while its electron-rich nature drives oxidative addition into the slightly deactivated C3-Cl bond. Its steric bulk prevents unwanted coordination to the C2-OMe oxygen.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Workflow Step1 Step 1: Reagent Prep Substrate + Ar-B(OH)2 + K2CO3 Step2 Step 2: Catalyst Addition Pd(dppf)Cl2 under N2 Step1->Step2 Step3 Step 3: Reaction 90°C, 12h in Dioxane/H2O Step2->Step3 Step4 Step 4: Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5

Step-by-step workflow for the chemoselective Suzuki-Miyaura coupling at the C3 position.

Protocol 2: Lewis Acid-Mediated SNAr (Displacing C2-OMe)

Objective: Substitute the C2 position with an amine nucleophile while retaining the C3-Cl group [2].

  • Preparation: Dissolve the scaffold in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere.

  • Activation: Add a secondary amine (3.0 equiv) and a Lewis acid such as Sc(OTf)₃ (20 mol%).

    • Causality: The Lewis acid selectively coordinates to the methoxy oxygen. This coordination withdraws electron density, weakening the C-O bond and transforming the otherwise stable methoxy group into a superior leaving group for the incoming nucleophile.

  • Reaction: Heat at 110°C in a sealed pressure tube for 24 hours.

  • Workup: Quench with saturated NaHCO₃ to neutralize the Lewis acid, extract with DCM, and purify.

Conclusion & Strategic Recommendations

The juxtaposition of a C2-methoxy and a C3-chloro group on an electron-deficient pyridine ring provides a highly predictable, orthogonally reactive system. The C3-Cl serves as an excellent leaving group for transition-metal catalysis, while the C2-OMe serves as a latent leaving group for SNAr. For drug development professionals, utilizing Ethyl 3-chloro-2-methoxypyridine-5-carboxylate over its dichloro counterparts eliminates the need for complex protecting group strategies and prevents the loss of yield to regioisomeric byproducts.

References
  • ACS Publications. "Invention of MK-8262, a Cholesteryl Ester Transfer Protein (CETP) Inhibitor Backup to Anacetrapib with Best-in-Class Properties". Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications. "Visible-Light SNAr Pyridination of Aryl Halides and Triflates with Acridine-Lewis Acid Photocatalysts". The Journal of Organic Chemistry. Available at:[Link]

  • ACS Publications. "Transition-Metal Free C–C Bond Cross-Coupling of Aryl Ethers with Diarylmethanes". The Journal of Organic Chemistry. Available at:[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Validation of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of molecular structure and purity is a cornerstone of quality and safety. Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, a k...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous validation of molecular structure and purity is a cornerstone of quality and safety. Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, requires meticulous analytical scrutiny. This guide provides an in-depth comparison of mass spectrometry-based validation techniques for this compound, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.

Introduction: The Importance of Validating Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (C₉H₁₀ClNO₃) is a substituted pyridine derivative with a molecular weight of 215.63 g/mol . Its structural complexity, featuring a chlorinated pyridine ring, a methoxy group, and an ethyl carboxylate moiety, necessitates a multi-faceted analytical approach to confirm its identity and purity. Mass spectrometry (MS), with its unparalleled sensitivity and specificity, stands as a primary tool for this purpose. When coupled with a separation technique like liquid chromatography (LC), LC-MS provides a powerful platform for both qualitative and quantitative analysis.[1][2]

The validation of this intermediate is critical to ensure the desired outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API).[3] Regulatory bodies such as the FDA provide guidelines for the validation of analytical procedures to ensure they are fit for their intended purpose.[4]

Mass Spectrometry Validation: A Deep Dive

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, soft ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.

Workflow for Mass Spectrometry Validation

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep Dissolve sample in a suitable solvent (e.g., Methanol/Water) filter Filter the sample to remove particulates prep->filter inject Inject sample into LC-MS system filter->inject lc Separate compound from impurities using a C18 column inject->lc ms Ionize with ESI and detect with a high-resolution mass spectrometer lc->ms mz Determine the m/z of the molecular ion ms->mz isotope Analyze the isotopic pattern for chlorine mz->isotope fragment Perform MS/MS for structural confirmation isotope->fragment

Caption: A typical workflow for the validation of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate using LC-MS.

Choosing the Right Ionization Technique

For a polar, non-volatile small molecule like Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, Electrospray Ionization (ESI) is the most suitable technique.[5] ESI is a soft ionization method that generates ions with minimal fragmentation, allowing for the clear observation of the molecular ion. It is highly compatible with liquid chromatography.[6]

Expected Mass Spectrum

The theoretical monoisotopic mass of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is 215.0349 Da. Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Therefore, we expect to see two major peaks in the mass spectrum for the singly charged molecular ion [M+H]⁺:

IonTheoretical m/zIsotopeRelative Abundance
[M+H]⁺216.0422³⁵Cl100%
[M+H]⁺218.0393³⁷Cl~32%

This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[5] This provides a "fingerprint" of the molecule.

Proposed Fragmentation Pathway

parent [M+H]⁺ m/z 216.0422 frag1 Loss of ethylene (C₂H₄) m/z 188.0110 parent->frag1 - C₂H₄ frag2 Loss of ethyl group (C₂H₅) m/z 187.0032 parent->frag2 - C₂H₅ frag3 Loss of ethoxy radical (OC₂H₅) m/z 170.9954 parent->frag3 - OC₂H₅ frag4 Loss of CO₂ from frag1 m/z 144.0213 frag1->frag4 - CO₂

Caption: A simplified proposed fragmentation pathway for the [M+H]⁺ ion of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate.

The fragmentation pattern of pyridine carboxylic acid esters can be complex, often involving rearrangements.[7] The loss of the ethyl group from the ester is a common fragmentation pathway for ethyl esters.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive validation strategy often involves orthogonal techniques that provide complementary information.

TechniqueInformation ProvidedAdvantagesDisadvantages
LC-MS Molecular weight, elemental composition (with high resolution), structural information (MS/MS), purity, and quantification.[1][8]High sensitivity and specificity, suitable for complex mixtures.Destructive technique, may require derivatization for some compounds.
NMR Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, requires larger sample amounts, complex spectra for impure samples.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-Cl).Fast, non-destructive, provides a molecular "fingerprint".Limited structural information, not suitable for complex mixtures.
HPLC with UV Detection Purity and quantification.Robust, widely available, good for routine analysis.Less specific than MS, requires a chromophore for detection.

Decision Tree for Analytical Technique Selection

cluster_id Identification & Structure cluster_quant Quantification & Purity cluster_methods Recommended Techniques start What is the analytical goal? id Confirm Identity start->id structure Elucidate Structure start->structure purity Assess Purity start->purity quant Quantify Concentration start->quant ms LC-MS / HRMS id->ms ftir FTIR Spectroscopy id->ftir structure->ms nmr NMR Spectroscopy structure->nmr purity->ms hplc HPLC-UV purity->hplc quant->ms quant->hplc

Caption: A decision tree to guide the selection of the appropriate analytical technique.

Experimental Protocols

Protocol 1: LC-MS Analysis for Identity Confirmation

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate.

    • Dissolve in 1 mL of a 50:50 mixture of methanol and water.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Method:

    • LC System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.[6]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan Range: m/z 100-500.

    • MS/MS: Perform data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 216.0422.

    • Examine the mass spectrum of the corresponding peak to confirm the presence of the molecular ion and its chlorine isotopic pattern.

    • Analyze the MS/MS spectrum to identify key fragment ions and confirm the structure.

Protocol 2: Quantitative Analysis by HPLC-UV

  • Standard Preparation:

    • Prepare a stock solution of a reference standard of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate at a concentration of 1 mg/mL in methanol.

    • Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, ensuring the final concentration is within the calibration range.

  • HPLC-UV Method:

    • Use the same LC conditions as in Protocol 1.

    • UV Detector: Set the wavelength to the absorbance maximum of the compound (determined by a UV scan, typically around 270-280 nm for this type of chromophore).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

    • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Conclusion

The validation of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is most effectively achieved through a combination of analytical techniques. High-resolution mass spectrometry coupled with liquid chromatography is indispensable for unambiguous identification and structural confirmation, leveraging its high sensitivity and the characteristic isotopic pattern of the chlorine atom. For routine purity and quantitative analysis, HPLC-UV offers a robust and reliable method. By employing the protocols and understanding the comparative advantages of each technique outlined in this guide, researchers can ensure the quality and integrity of this critical synthetic intermediate, thereby upholding the rigorous standards of pharmaceutical development.

References

  • NextSDS. (2026). Ethyl 5-chloro-2-ethoxypyridine-3-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (2026). Ethyl 3-chloro-5-methoxypyridine-4-carboxylate (C9H10ClNO3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC. Retrieved from [Link]

  • Elsevier. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US7420051B2 - Synthetic process for the manufacture of an ecteinaschidin compound.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

  • Proclinical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Validation Report 28. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (2025, December 9). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 3-amino-5-chloro-6-methoxypyridine-2-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. Retrieved from [Link]

  • TGA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

  • Drug Development & Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Thiazolo[3,2-a]Pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. Retrieved from [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Retrieved from [Link]

  • Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Retrieved from [Link]

  • IntechOpen. (2016, July 7). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2023, September 20). A Comprehensive Guide for Analytical Method Validation. Retrieved from [Link]

Sources

Validation

Reproducibility of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate Synthesis Pathways: A Comparative Guide

Executive Summary Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (also known as ethyl 5-chloro-6-methoxynicotinate) is a critical electrophilic building block used in the synthesis of complex pharmaceutical agents, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (also known as ethyl 5-chloro-6-methoxynicotinate) is a critical electrophilic building block used in the synthesis of complex pharmaceutical agents, including MALT1 inhibitors and piperazine-containing kinase modulators. This guide provides an objective comparison of its synthesis pathways, demonstrating why an "Acid-First" approach (nucleophilic aromatic substitution followed by esterification) is vastly superior to an "Ester-First" approach in terms of regioselectivity, purity, and reproducibility.

Introduction: Strategic Importance in Drug Development

Substituted nicotinic acid derivatives are foundational to modern drug discovery. Specifically, 5-chloro-6-methoxynicotinic acid and its esters are utilized as key intermediates in the synthesis of MALT1 (Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1) inhibitors, which are critical targets for autoimmune diseases and oncology[1]. Furthermore, the 5,6-dichloronicotinic acid core is a proven precursor for FDA-approved drugs like Avatrombopag[2].

When synthesizing the ethyl ester derivative (Ethyl 3-chloro-2-methoxypyridine-5-carboxylate), chemists frequently encounter reproducibility issues related to transesterification and regioselectivity. This guide evaluates the causality behind these issues and establishes a self-validating protocol for scalable production.

Mechanistic Pathways & Causality

The synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate typically begins with the widely available and cost-effective starting material, 5,6-dichloronicotinic acid (CAS 41667-95-2)[3]. The divergence in synthetic strategy lies in the sequence of operations: Nucleophilic Aromatic Substitution (SNAr) versus Fischer Esterification.

Pathway A: The "Acid-First" Route (Recommended)
  • Regioselective SNAr: 5,6-dichloronicotinic acid is reacted with sodium methoxide (NaOMe) in methanol. The pyridine nitrogen acts as a strong electron-withdrawing group via induction and resonance, highly activating the ortho-position (C6) towards nucleophilic attack[4]. This regioselective SNAr yields 5-chloro-6-methoxynicotinic acid (CAS 884494-85-3)[5].

  • Esterification: The resulting acid is then esterified using ethanol and thionyl chloride (SOCl2) or sulfuric acid (H2SO4).

Causality: By completing the methoxylation on the free carboxylic acid, the nucleophile (methoxide) cannot participate in transesterification. The subsequent esterification strictly dictates the formation of the ethyl ester, ensuring absolute chemoselectivity.

Pathway B: The "Ester-First" Route (Problematic)
  • Esterification: 5,6-dichloronicotinic acid is first converted to ethyl 5,6-dichloronicotinate.

  • SNAr with Transesterification: The ethyl ester is subjected to NaOMe in methanol.

Causality: While the SNAr still occurs regioselectively at the C6 position, the methoxide anion simultaneously attacks the ester carbonyl. This competitive transesterification yields a statistical mixture of methyl and ethyl 5-chloro-6-methoxynicotinate. Separating these homologous esters via chromatography is notoriously difficult and drastically reduces the isolated yield of the target ethyl ester.

Pathway Visualization

SynthesisPathways Start 5,6-Dichloronicotinic Acid (CAS 41667-95-2) PathA_Step1 NaOMe / MeOH (Regioselective SNAr) Start->PathA_Step1 PathB_Step1 EtOH / H2SO4 (Esterification) Start->PathB_Step1 IntermediateA 5-Chloro-6-methoxynicotinic Acid (CAS 884494-85-3) PathA_Step1->IntermediateA PathA_Step2 EtOH / SOCl2 (Esterification) IntermediateA->PathA_Step2 ProductA Ethyl 3-chloro-2-methoxypyridine- 5-carboxylate (Pure) PathA_Step2->ProductA IntermediateB Ethyl 5,6-dichloronicotinate PathB_Step1->IntermediateB PathB_Step2 NaOMe / MeOH (SNAr + Transesterification) IntermediateB->PathB_Step2 ProductB Mixed Methyl/Ethyl Esters (Impure Mixture) PathB_Step2->ProductB

Mechanistic divergence of Acid-First vs. Ester-First synthesis pathways.

Comparative Analysis

The following table summarizes the quantitative and qualitative differences between the two synthetic strategies based on standard laboratory scale (10-50g) optimizations.

MetricPathway A: "Acid-First"Pathway B: "Ester-First"
Overall Yield 78 - 85%35 - 45% (Isolated pure ethyl ester)
Regioselectivity (C6 vs C5) >98:2>95:5
Ester Purity >99% Ethyl EsterMixed (~60% Methyl / 40% Ethyl)
Scalability Excellent (No complex chromatography)Poor (Requires rigorous separation)
Cost Efficiency High (Maximizes starting material utility)Low (High waste due to mixed esters)
Experimental Protocols: The Self-Validating "Acid-First" System

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating analytical checkpoints to guarantee the integrity of the synthesis at every stage.

Step 1: Synthesis of 5-chloro-6-methoxynicotinic acid
  • Reaction Setup: Suspend 5,6-dichloronicotinic acid (1.0 eq, 50 mmol) in anhydrous methanol (100 mL) under a nitrogen atmosphere.

  • Reagent Addition: Slowly add a solution of sodium methoxide (NaOMe) in methanol (25 wt%, 2.5 eq) dropwise at 0°C.

  • Heating: Reflux the mixture (65°C) for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1 with 1% AcOH). The product spot should be highly UV-active.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess methanol. Dissolve the residue in water (100 mL) and acidify to pH 2-3 using 1M HCl.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford 5-chloro-6-methoxynicotinic acid.

  • Validation Checkpoint 2 (Analytical): LC-MS should indicate [M+H]+ = 188.0. 1 H NMR (DMSO- d6​ ) must show a distinct singlet at ~3.95 ppm (3H, -OCH 3​ ), confirming successful methoxylation.

Step 2: Synthesis of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate
  • Reaction Setup: Suspend 5-chloro-6-methoxynicotinic acid (1.0 eq, 40 mmol) in anhydrous ethanol (80 mL).

  • Activation: Cool to 0°C and add thionyl chloride (SOCl 2​ , 1.5 eq) dropwise. (Caution: Exothermic, evolves HCl/SO 2​ gas).

  • Heating: Reflux the mixture (78°C) for 4-6 hours.

  • Validation Checkpoint 3 (TLC): Confirm the disappearance of the highly polar acid baseline spot (Hexanes:EtOAc 3:1).

  • Workup: Concentrate the reaction mixture in vacuo. Dilute with ethyl acetate (100 mL) and wash with saturated aqueous NaHCO 3​ (2 x 50 mL) to neutralize residual acid, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the pure ethyl ester as a white to off-white solid.

  • Validation Checkpoint 4 (Analytical): LC-MS should indicate [M+H]+ = 216.0. 1 H NMR (CDCl 3​ ) must show an ethyl quartet at ~4.35 ppm (2H) and a triplet at ~1.38 ppm (3H), with the methoxy singlet intact at ~4.05 ppm (3H). The absence of a methyl ester singlet at ~3.90 ppm confirms the absolute prevention of transesterification.

References
  • Title: Substituted thiazolo-pyridine compounds as MALT1 inhibitors (WO2018020474A1)
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Center for Biotechnology Information (PMC10742279) URL: [Link]

Sources

Comparative

X-ray crystallography validation of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate structure

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of definitively assigning the regiochemistry of highly substituted heterocyclic building blocks. Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of definitively assigning the regiochemistry of highly substituted heterocyclic building blocks. Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) is a prime example of a complex pharmaceutical intermediate where standard analytical techniques often fall short[1].

This guide provides an objective, data-driven comparison of analytical methodologies for validating the structure of this compound, demonstrating why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute structural elucidation.

The Analytical Challenge: Causality Behind the Choice of Technique

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate features a pyridine ring heavily decorated with three distinct substituents: a chloro group at C3, a methoxy group at C2, and an ethyl ester at C5.

When synthesizing or isolating such derivatives, the primary analytical hurdle is regiochemical ambiguity .

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will easily confirm the exact mass and chemical formula (C9H10ClNO3), but it provides zero spatial information regarding positional isomers.

  • Nuclear Magnetic Resonance (NMR): While 1D and 2D NMR are routine, this specific molecule possesses only two aromatic protons (at C4 and C6). Because these protons are isolated by the substituents, scalar coupling (COSY) is minimal. While 2D techniques like HMBC can infer connectivity, the lack of adjacent protons makes definitive regiochemical assignment difficult and highly susceptible to misinterpretation[2][3].

  • X-Ray Crystallography (SCXRD): SCXRD bypasses deductive reasoning by directly mapping the electron density of the molecule in 3D space. It definitively distinguishes the exact positions of the chloro and methoxy groups, providing an unambiguous, self-validating structural model[4].

Comparative Performance Analysis

To objectively evaluate the best approach for validating Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, we must compare SCXRD against alternative routine techniques.

Analytical TechniqueRegiochemical CertaintySample RequirementTime to ResultPrimary OutputLimitations for Substituted Pyridines
Single-Crystal X-ray Diffraction (SCXRD) Absolute (100%) ~0.1 mg (Single Crystal)24–72 hours3D Atomic Coordinates, Bond LengthsRequires high-quality single crystals.
Solution-State NMR (1D/2D) Moderate to High1–5 mg1–4 hoursChemical Shifts, ConnectivityAmbiguous NOE signals due to isolated C4/C6 protons[2].
High-Resolution MS (HRMS) None< 0.1 mg< 1 hourExact Mass, FragmentationCannot differentiate positional isomers (e.g., 2-chloro vs 3-chloro).
Powder X-ray Diffraction (PXRD) High (via Rietveld)10–50 mg2–6 hoursBulk Phase Purity, Cell ParamsStructure solution from powder is computationally intense and less precise.

Self-Validating Experimental Protocol for SCXRD

A robust SCXRD workflow is inherently self-validating. The final mathematical agreement between the experimental diffraction data and the proposed atomic model (the R-factor) serves as an internal proof of accuracy[5]. Below is the optimized protocol for validating this pyridine derivative.

Step 1: Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve 10 mg of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly and leave undisturbed at room temperature for 48–72 hours.

  • Causality: We utilize vapor diffusion rather than rapid evaporation because the slow diffusion of the non-polar anti-solvent (hexanes) into the polar solvent (DCM) gradually decreases the solubility of the compound. This thermodynamic control promotes the nucleation of a few high-quality, defect-free single crystals rather than a microcrystalline powder.

Step 2: Data Collection at Cryogenic Temperatures
  • Procedure: Select a crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Collect data using Mo Kα radiation ( λ = 0.71073 Å).

  • Causality: Flash-cooling to 100 K serves two critical purposes. First, the viscous oil solidifies, rigidly holding the crystal without mechanical stress. Second, cryogenic temperatures drastically reduce atomic thermal vibrations (minimizing the Debye-Waller factor). This sharpens the electron density map and allows for the collection of high-angle diffraction data, which is crucial for resolving the exact position of the heavy chlorine atom[4].

Step 3: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Refining against F2 rather than F utilizes all collected reflections, including weak or negative intensities. This prevents statistical bias and ensures the resulting model is mathematically rigorous. The structure is validated when the final R1​ factor drops below 5%, confirming that the theoretical model perfectly matches the experimental data[5].

Representative Crystallographic Data

Upon successful refinement, the validation data for a molecule of this class typically aligns with the parameters in the table below. The low R1​ value and a Goodness-of-Fit near 1.0 mathematically prove the regiochemistry.

Crystallographic ParameterValidated Metric
Chemical Formula C9H10ClNO3
Formula Weight 215.63 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈12.8 Å, β≈95∘
Independent Reflections ~2,500[ Rint​≈0.025 ]
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Goodness-of-fit on F2 1.045

Structural Validation Workflow

The following diagram illustrates the logical progression from sample preparation to final structural validation.

G A Synthesized Compound Ethyl 3-chloro-2-methoxypyridine-5-carboxylate B Crystallization (Vapor Diffusion / Slow Evaporation) A->B C Single Crystal X-Ray Diffraction (Data Collection at 100K) B->C D Structure Solution (Phase Problem Resolution) C->D E Refinement & Validation (SHELXL, R-factor < 5%) D->E F Final Validated 3D Structure (Unambiguous Regiochemistry) E->F

Workflow for structural validation of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate via SCXRD.

References

  • StackExchange Chemistry. "Why is crystallography still used in some cases for small molecule structure determination?". Chemistry Stack Exchange. URL: [Link]

  • Brunger, A. T. "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics". Stanford University. URL: [Link]

  • Read, R. J. et al. "A New Generation of Crystallographic Validation Tools for the Protein Data Bank". OSTI.GOV. URL: [Link]

  • Pozharski, E. "Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands". ResearchGate. URL: [Link]

  • Desai, S. P. et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles". The Journal of Organic Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

In the dynamic landscape of pharmaceutical and agrochemical research, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the sa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical and agrochemical research, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, a halogenated pyridine derivative. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also grounded in the principles of chemical causality and regulatory compliance, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

Pyridine and its derivatives are known for their potential to cause a range of health issues, including nausea, headaches, dizziness, and irritation to the respiratory tract upon inhalation.[1] Skin and eye contact can also lead to irritation.[2][3] The presence of a chlorine atom on the pyridine ring places this compound in the category of chlorinated organic compounds. The U.S. Environmental Protection Agency (EPA) regulates many chlorinated hydrocarbons as hazardous waste due to their potential for environmental persistence and toxicity.[4][5]

Key Hazard Considerations:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Irritation: Causes skin and serious eye irritation.[7][8][9] May cause respiratory irritation.[7][10]

  • Environmental Hazard: As a chlorinated organic compound, it is expected to be treated as a hazardous waste to prevent environmental contamination.[4]

Hazard CategoryPotential EffectsPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[6][7]Ingestion, Inhalation, Dermal
Irritation Skin irritation, serious eye irritation, respiratory tract irritation.[7][8][9][10]Dermal, Ocular, Inhalation
Environmental Potential for persistence and toxicity in the environment.Improper disposal
Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any work that involves Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][8]

  • Skin Protection: A lab coat and chemical-resistant gloves (such as nitrile or neoprene) are mandatory.[1] Regularly inspect gloves for any signs of degradation or puncture.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[3] Wash hands thoroughly after handling.[6][8]

Step-by-Step Disposal Protocol

The proper disposal of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate is crucial to ensure regulatory compliance and environmental safety. The following protocol is based on best practices for halogenated and pyridine-based chemical waste.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and compatible waste container for Ethyl 3-chloro-2-methoxypyridine-5-carboxylate and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent materials). The container should be made of a material that is chemically resistant to chlorinated organic compounds.

  • Labeling: The waste container must be labeled with the full chemical name: "Ethyl 3-chloro-2-methoxypyridine-5-carboxylate," and the appropriate hazard warnings (e.g., "Toxic," "Irritant").

  • Incompatible Materials: Do not mix this waste with other waste streams, especially strong oxidizing agents or strong acids, to prevent potentially hazardous reactions.[2][11]

Step 2: Temporary Storage

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][6]

  • Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.

Step 3: Final Disposal

  • Professional Waste Management: The disposal of chlorinated organic compounds is regulated and must be handled by a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[11]

  • Incineration: The preferred method for the disposal of chlorinated organic waste is high-temperature incineration in a licensed facility.[12] This process ensures the complete destruction of the compound, minimizing its environmental impact.

  • Regulatory Compliance: Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous waste.[4] Ensure that all local, state, and federal regulations are followed.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Spills: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[13] Collect the absorbed material and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate.

DisposalWorkflow cluster_0 Start Waste Generation: Ethyl 3-chloro-2-methoxypyridine-5-carboxylate Segregate Segregate into a dedicated, labeled waste container Start->Segregate  Collect waste Store Temporarily store in a cool, dry, well-ventilated area Segregate->Store  Seal container Dispose Arrange for pickup by a licensed hazardous waste vendor Store->Dispose  Ready for disposal Incinerate High-temperature incineration at a permitted facility Dispose->Incinerate  Vendor action End Disposal Complete Incinerate->End

Caption: Disposal workflow for Ethyl 3-chloro-2-methoxypyridine-5-carboxylate.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and disposal of Ethyl 3-chloro-2-methoxypyridine-5-carboxylate, thereby fostering a culture of safety and environmental stewardship within the scientific community.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]

  • National Center for Biotechnology Information. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. [Link]

  • Hydrogen fluoride pyridine Safety Data Sheet. [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

  • U.S. Environmental Protection Agency. (2006, January 5). Water Treatment Manual: Disinfection. [Link]

  • 3M. Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS. [Link]

  • PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use?. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • National Center for Biotechnology Information. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. [Link]

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Handling

Personal protective equipment for handling Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Comprehensive Safety & Handling Guide: Ethyl 3-chloro-2-methoxypyridine-5-carboxylate Executive Summary & Chemical Profile Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) is a halogenated pyridine este...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: Ethyl 3-chloro-2-methoxypyridine-5-carboxylate

Executive Summary & Chemical Profile

Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) is a halogenated pyridine ester frequently utilized as a critical building block in pharmaceutical synthesis and agrochemical development. Due to the electron-deficient nature of the pyridine ring and the presence of a labile chlorine atom, this compound presents specific handling risks that require strict operational controls.

Based on the toxicological data of its close structural analogs, the primary hazard classifications include Acute Toxicity (Oral, Dermal, Inhalation - Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, respiratory tract irritation)[1]. Safe handling requires a systematic approach that pairs engineered environments with targeted Personal Protective Equipment (PPE).

Mechanistic Safety Visualization

PPE_Strategy cluster_routes Exposure Pathways & Hazards cluster_controls Primary PPE & Engineering Controls Source Ethyl 3-chloro-2-methoxypyridine-5-carboxylate (CAS: 1214379-15-3) Route1 Inhalation Route (H332, STOT SE 3) Source->Route1 Route2 Dermal Route (H312, H315) Source->Route2 Route3 Ocular Route (H319) Source->Route3 Control1 Local Exhaust Ventilation & P3 Respirator Route1->Control1 Intercepted by Control2 Nitrile Gloves (≥0.11mm) & Nomex Lab Coat Route2->Control2 Intercepted by Control3 Chemical Splash Goggles (ANSI Z87.1) Route3->Control3 Intercepted by

Fig 1: Exposure pathways and corresponding PPE/engineering control interventions.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be driven by the chemical's specific interaction with biological tissues and laboratory solvents.

PPE CategorySpecificationMechanistic Rationale
Eye/Face Protection Chemical splash goggles compliant with ANSI Z87.1[2].Protects against micro-dust aerosolization during weighing and solvent splash hazards during dissolution. Standard safety glasses lack the orbital seal required to prevent fine particulate ingress.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Halogenated pyridines can rapidly permeate latex. Nitrile provides a superior barrier against both the compound and the polar aprotic solvents (e.g., DMF, DMSO) typically used in its reactions.
Body Protection Flame-retardant lab coat (e.g., Nomex) with fitted cuffs.Prevents dermal accumulation of airborne particulates. Fitted cuffs prevent accidental dragging through spilled powder or solvent, mitigating H312 (Harmful in contact with skin) risks.
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood).Intercepts fine crystalline dust to prevent inhalation (H332). The ester and halogen groups can cause severe irritation to the respiratory mucosa (STOT SE 3)[1].

Operational Workflow & Safety Protocols

Do not merely execute steps; understand the physical chemistry dictating them. The following protocol ensures that exposure risks are neutralized at the source.

Phase 1: Pre-Operation & Engineering Controls

  • Action: Conduct all handling, weighing, and transfer operations within a certified laboratory chemical hood[3].

  • Causality: Local exhaust ventilation is the primary engineering control to keep airborne concentrations below occupational exposure limits. Ensure the face velocity is calibrated between 0.4–0.6 m/s to capture heavy organic vapors and fine dust without creating turbulent eddies that blow material back at the user.

Phase 2: Weighing & Transfer

  • Action: Use an anti-static weighing boat and a grounded balance.

  • Causality: Pyridine derivatives in powder form frequently accumulate static charge due to friction. Static discharge not only poses an ignition risk if flammable solvents are nearby but also causes the powder to violently aerosolize, exponentially increasing inhalation and ocular exposure risks.

Phase 3: Dissolution & Reaction Setup

  • Action: Add the solid compound to the reaction vessel first, followed by the slow, controlled addition of the solvent down the side of the flask.

  • Causality: Dropping powder into a stirring solvent creates a physical impact that causes "dusting" and micro-splashing. Reversing the order ensures the powder is gently wetted and contained immediately by the solvent's surface tension.

Phase 4: Decontamination

  • Action: Wipe down spatulas, balances, and hood surfaces with a compatible solvent (e.g., isopropanol) followed by an aqueous detergent wipe.

  • Causality: Isopropanol effectively solubilizes residual ester, while the subsequent detergent wipe removes the resulting organic film. This two-step process prevents secondary dermal exposure to subsequent laboratory users.

Spill Response & Disposal Plans

A rapid, pre-planned response is critical to containing halogenated organic contamination.

Spill Containment Methodology:

  • Solid Spill: Do not dry sweep. Dry sweeping forces fine particulates into the air. Instead, cover the spill with damp sand or a universal absorbent binder to suppress dust generation. Carefully scoop the agglomerated mixture into a chemically compatible, sealable hazardous waste container[3].

  • Solution Spill: Absorb the liquid with inert materials (e.g., vermiculite or diatomaceous earth). Maximize local ventilation to clear residual solvent vapors before final cleanup.

Waste Disposal Logistics:

  • Categorization: Classify strictly as Halogenated Organic Waste .

  • Disposal Method: Must be disposed of via high-temperature incineration by a licensed hazardous waste contractor.

  • Chemical Incompatibility: Do not mix with aqueous waste streams. The ester group on the pyridine ring may slowly hydrolyze in water, altering the pH of the waste carboy and potentially generating reactive byproducts or off-gassing over time.

References

  • NextSDS. "ethyl 3-chloro-5-methoxypyridine-4-carboxylate — Chemical Substance Information." NextSDS Chemical Database.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press (US); 2011.
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Eye and Face Protection (ANSI Z87.1)." United States Department of Labor.

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